molecular formula C8H6N2O3S B1586420 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid CAS No. 368870-05-7

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

Cat. No.: B1586420
CAS No.: 368870-05-7
M. Wt: 210.21 g/mol
InChI Key: QAXQRHWAJNDTCV-UHFFFAOYSA-N
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Description

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3S and its molecular weight is 210.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-4-9-6(3-14-4)7-2-5(8(11)12)10-13-7/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXQRHWAJNDTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380052
Record name 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid
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Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368870-05-7
Record name 5-(2-Methyl-4-thiazolyl)-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368870-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and technically detailed methodology for the synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The synthetic strategy is dissected into three core stages: the construction of the essential 2-methyl-1,3-thiazole-4-carbaldehyde intermediate, the formation of the isoxazole ring via a regioselective 1,3-dipolar cycloaddition, and the final hydrolysis to yield the target carboxylic acid. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature to ensure both accuracy and reproducibility.

Introduction

The convergence of thiazole and isoxazole moieties within a single molecular framework has garnered considerable attention in contemporary medicinal chemistry. Thiazole rings are a common feature in a variety of pharmaceuticals, while isoxazoles are recognized for their diverse biological activities. The title compound, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, represents a scaffold with potential for further elaboration in the design of novel therapeutic agents. This guide is intended to provide a robust and well-referenced synthetic pathway to facilitate its accessibility for research and development purposes.

Overall Synthetic Strategy

The synthesis is strategically designed in a convergent manner. The first stage focuses on the preparation of the key building block, 2-methyl-1,3-thiazole-4-carbaldehyde. The second stage utilizes this aldehyde to generate a nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with an alkyne to construct the isoxazole ring. The final stage involves the simple hydrolysis of an ester to furnish the desired carboxylic acid.

Overall_Synthetic_Strategy Start Starting Materials Thiazole_Aldehyde Stage 1: 2-Methyl-1,3-thiazole-4-carbaldehyde Synthesis Start->Thiazole_Aldehyde Hantzsch Synthesis & Oxidation Isoxazole_Ester Stage 2: Ethyl 5-(2-Methyl-1,3-thiazol-4-yl) -3-isoxazolecarboxylate Synthesis Thiazole_Aldehyde->Isoxazole_Ester 1,3-Dipolar Cycloaddition Final_Product Stage 3: 5-(2-Methyl-1,3-thiazol-4-yl) -3-isoxazolecarboxylic Acid Synthesis Isoxazole_Ester->Final_Product Ester Hydrolysis

Caption: A high-level overview of the three-stage synthetic workflow.

Stage 1: Synthesis of 2-Methyl-1,3-thiazole-4-carbaldehyde

The cornerstone of this synthesis is the preparation of the thiazole aldehyde intermediate. A reliable method to achieve this is through the Hantzsch thiazole synthesis to form a 2-methyl-4-substituted thiazole, followed by functional group manipulation to unmask the aldehyde. An efficient approach involves the synthesis of ethyl 2-methyl-1,3-thiazole-4-carboxylate, which is then reduced and subsequently oxidized to the desired aldehyde.

1.1: Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate

The Hantzsch thiazole synthesis provides a direct route to the thiazole core by condensing an α-haloketone with a thioamide.[1][2] In this protocol, ethyl 2-chloroacetoacetate serves as the α-haloketone and thioacetamide provides the sulfur and nitrogen atoms for the heterocycle.

Experimental Protocol:

  • To a solution of thioacetamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 2-methyl-1,3-thiazole-4-carboxylate as a solid.[3]

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State
Ethyl 2-methyl-1,3-thiazole-4-carboxylateC₇H₉NO₂S171.22Solid
1.2: Reduction of the Ester to (2-Methyl-1,3-thiazol-4-yl)methanol

The ester is selectively reduced to the corresponding primary alcohol using a mild reducing agent to avoid reduction of the thiazole ring.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 2-methyl-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield (2-methyl-1,3-thiazol-4-yl)methanol, which can often be used in the next step without further purification.

1.3: Oxidation of the Alcohol to 2-Methyl-1,3-thiazole-4-carbaldehyde

The primary alcohol is oxidized to the aldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂) to prevent over-oxidation to the carboxylic acid.[4]

Experimental Protocol:

  • Dissolve (2-methyl-1,3-thiazol-4-yl)methanol (1.0 eq) in chloroform or dichloromethane.

  • Add activated manganese dioxide (5.0-10.0 eq) to the solution.

  • Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide, washing the filter cake with additional chloroform or dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield 2-methyl-1,3-thiazole-4-carbaldehyde as a solid.

Stage 2: Synthesis of Ethyl 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylate

This stage involves the construction of the isoxazole ring through a 1,3-dipolar cycloaddition reaction.[5][6] The thiazole aldehyde is first converted to an aldoxime, which is then oxidized in situ to a nitrile oxide. This highly reactive intermediate readily undergoes cycloaddition with an alkyne dipolarophile, in this case, ethyl propiolate.

Stage_2_Workflow Aldehyde 2-Methyl-1,3-thiazole- 4-carbaldehyde Oxime Aldoxime Formation Aldehyde->Oxime NH₂OH·HCl, Base Nitrile_Oxide In situ Nitrile Oxide Generation Oxime->Nitrile_Oxide Oxidant (e.g., NCS) Cycloaddition 1,3-Dipolar Cycloaddition Nitrile_Oxide->Cycloaddition Ethyl Propiolate Isoxazole_Ester Ethyl 5-(2-Methyl-1,3-thiazol-4-yl) -3-isoxazolecarboxylate Cycloaddition->Isoxazole_Ester

Caption: The reaction sequence for the formation of the isoxazole ring.

2.1: Synthesis of 2-Methyl-1,3-thiazole-4-carbaldehyde Oxime

The aldehyde is converted to its corresponding oxime through reaction with hydroxylamine.[7]

Experimental Protocol:

  • Dissolve 2-methyl-1,3-thiazole-4-carbaldehyde (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate in vacuo to obtain 2-methyl-1,3-thiazole-4-carbaldehyde oxime, which can be used in the next step without further purification.

2.2: 1,3-Dipolar Cycloaddition to form Ethyl 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylate

The oxime is oxidized in situ to the corresponding nitrile oxide, which then reacts with ethyl propiolate to form the isoxazole ring.[8] N-Chlorosuccinimide (NCS) is a common and effective oxidant for this transformation.

Experimental Protocol:

  • Dissolve 2-methyl-1,3-thiazole-4-carbaldehyde oxime (1.0 eq) and ethyl propiolate (1.2 eq) in a suitable solvent such as chloroform or N,N-dimethylformamide (DMF).

  • Add a catalytic amount of a base, such as pyridine or triethylamine.

  • Add N-chlorosuccinimide (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylate.

Stage 3: Synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred for its cleaner reaction profile.[9]

3.1: Hydrolysis of the Ester

Experimental Protocol:

  • Dissolve ethyl 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis shows the complete disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a dilute solution of hydrochloric acid.

  • The product, 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acidC₈H₆N₂O₃S210.21Solid

Characterization

The structure and purity of the final compound and key intermediates should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the methyl group on the thiazole ring, the aromatic protons on both the thiazole and isoxazole rings, and the disappearance of the ethyl group signals upon hydrolysis.

    • ¹³C NMR: Expect distinct signals for the carbons of the thiazole and isoxazole rings, the methyl group, and the carboxylic acid carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the carboxylic acid.

Safety and Handling

Standard laboratory safety precautions should be followed throughout the synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. The reagents used in this synthesis, particularly lithium aluminum hydride, N-chlorosuccinimide, and strong acids and bases, should be handled with care according to their respective safety data sheets (SDS).

Conclusion

This technical guide has outlined a detailed and logical synthetic route for the preparation of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid. By breaking down the synthesis into three manageable stages, each with a detailed experimental protocol, this guide provides a clear and reproducible pathway for obtaining this valuable heterocyclic scaffold. The emphasis on the underlying chemical principles and the inclusion of references to established methodologies are intended to empower researchers to confidently undertake this synthesis and further explore the potential of this class of compounds.

References

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Reja, R. M., Sunny, S., & Gopi, H. N. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters, 19(13), 3656–3659.
  • Reja, R. M., Sunny, S., & Gopi, H. N. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters.
  • YouTube. (2019, January 3). cycloadditions with nitrile oxides. Retrieved from [Link]

  • YouTube. (2020, February 8). 1,3-dipolar cycloaddition reactions. Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
  • Google Patents. (n.d.). CN116283810A - Preparation method of isoxazole compound.
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (n.d.).
  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.).
  • A Convergent Continuous Multistep Process for the Preparation of C4-Oxime-Substituted Thiazoles. (2018).
  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • 3-Ethyl-2-(ethylimino)
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Intermediates in the Hantzsch thiazole synthesis. (n.d.).
  • ChemBK. (n.d.). Ethyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry, the strategic combination of distinct heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid represents a compelling, albeit under-characterized, example of this principle. It marries the electron-rich thiazole ring, a common feature in numerous bioactive compounds, with the isoxazole moiety, a versatile bioisostere for various functional groups. This guide aims to provide a comprehensive technical overview of the core physicochemical properties of this compound, offering both theoretical predictions and a framework for empirical validation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior in experimental and physiological systems.

Molecular Structure and Inherent Properties

The foundational step in characterizing any compound is a thorough analysis of its structure. 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, with the chemical formula C8H6N2O3S, presents a compact, heteroaromatic system.

Table 1: Core Molecular Identifiers and Properties

PropertyValueSource
IUPAC Name 5-(2-methyl-1,3-thiazol-4-yl)isoxazole-3-carboxylic acid
CAS Number 944809-51-2
Molecular Formula C8H6N2O3S
Molecular Weight 226.21 g/mol
Canonical SMILES CC1=NC=C(S1)C2=CC(=NO2)C(=O)O
InChI Key UQJCRCJHNYXPEB-UHFFFAOYSA-N

The presence of both a carboxylic acid group and basic nitrogen atoms in the thiazole and isoxazole rings suggests a zwitterionic character at physiological pH, which will significantly influence its solubility, membrane permeability, and interactions with biological targets.

Predicted Physicochemical Characteristics

In the absence of extensive empirical data, computational predictions provide valuable initial insights into a molecule's behavior. These predictions, derived from algorithms that analyze the molecule's structure, guide experimental design and help anticipate challenges in formulation and delivery.

Table 2: Computationally Predicted Physicochemical Properties

PropertyPredicted ValueMethod/SourceSignificance in Drug Discovery
pKa (strongest acidic) 3.39ChemAxonInfluences ionization state, solubility, and receptor binding.
pKa (strongest basic) 1.45ChemAxonAffects ionization and potential for salt formation.
LogP 1.49XLogP3Indicates lipophilicity and potential for membrane permeability.
Topological Polar Surface Area (TPSA) 99.4 ŲCactvs 3.4.8.18Predicts passive molecular transport through membranes.
Hydrogen Bond Donors 1Cactvs 3.4.8.18Contributes to solubility and target binding.
Hydrogen Bond Acceptors 5Cactvs 3.4.8.18Influences solubility and interaction with biological macromolecules.
Rotatable Bond Count 2Cactvs 3.4.8.18Relates to conformational flexibility and binding entropy.

Disclaimer: These values are computationally predicted and require experimental verification.

The predicted acidic pKa of 3.39 is a critical parameter, indicating that the carboxylic acid group will be predominantly deprotonated (negatively charged) at physiological pH (around 7.4). This has profound implications for its aqueous solubility and its ability to interact with biological membranes. The TPSA of 99.4 Ų suggests that the molecule may have moderate to low passive permeability across cell membranes, a factor that would need to be carefully considered in drug development.

Experimental Workflow for Physicochemical Characterization

To move beyond predictions, a rigorous experimental evaluation is necessary. The following section outlines a logical, step-by-step workflow for the empirical determination of key physicochemical properties.

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel compound 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related analogs to propose plausible biological activities and molecular targets. We will delve into potential applications in oncology, immunology, and infectious diseases, grounded in the established pharmacology of the isoxazole and thiazole moieties. Furthermore, this guide outlines a detailed, multi-faceted experimental strategy to systematically investigate and validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold.

Introduction: Unveiling a Promising Scaffold

The convergence of isoxazole and thiazole rings in a single molecular entity has consistently yielded compounds with significant biological activities. The isoxazole ring, a five-membered heterocycle, is a key feature in several approved drugs, where it often serves as a bioisostere for other functional groups, enhancing potency and modulating physicochemical properties.[1] Similarly, the thiazole ring is a cornerstone of many pharmacologically active molecules, including antimicrobials and anticancer agents. The novel compound, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, combines these two privileged heterocycles, suggesting a high potential for therapeutic utility.

While direct experimental evidence for the mechanism of action of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid is not yet available in the public domain, a thorough examination of its structural analogs provides a strong foundation for hypothesizing its biological functions. Structurally similar compounds have demonstrated a wide array of activities, including anti-proliferative, anti-inflammatory, antimicrobial, and herbicidal effects.[2][3][4][5] This guide will, therefore, extrapolate from these known activities to propose potential mechanisms of action and a robust strategy for their experimental validation.

Putative Mechanisms of Action: A Multi-Target Hypothesis

Based on the established bioactivities of its structural analogs, we propose that 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid may exert its effects through one or more of the following mechanisms:

Anti-Proliferative Activity via Kinase Inhibition

Several thiazole and isoxazole-containing compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell cycle progression and signal transduction. A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has been shown to induce cell cycle arrest at the G0/G1 phase in various tumor cell lines.[5]

Hypothesized Signaling Pathway:

G cluster_0 cluster_1 cluster_2 RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Compound 5-(2-Methyl-1,3-thiazol-4-yl) -3-isoxazolecarboxylic acid Compound->Raf Compound->MEK Proliferation Cell Proliferation Transcription->Proliferation

Caption: Proposed inhibition of the MAPK/ERK signaling pathway.

Immunomodulatory Effects through Dihydroorotate Dehydrogenase (DHODH) Inhibition

The isoxazole ring is a key component of Leflunomide, an immunomodulatory drug that functions by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine synthesis in lymphocytes.[6] Given the structural similarities, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid could potentially exhibit similar immunomodulatory properties.

Hypothesized Mechanism of Immunomodulation:

G cluster_0 cluster_1 cluster_2 Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Lymphocyte Activated Lymphocyte UMP->Lymphocyte Compound 5-(2-Methyl-1,3-thiazol-4-yl) -3-isoxazolecarboxylic acid Compound->DHODH Proliferation Proliferation Lymphocyte->Proliferation

Caption: Putative inhibition of DHODH and lymphocyte proliferation.

Antimicrobial Activity via Disruption of Essential Bacterial Processes

Derivatives of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have shown promising activity against Mycobacterium tuberculosis.[7] This suggests that the thiazole-isoxazole scaffold could be a valuable starting point for the development of novel antimicrobial agents. The mechanism could involve the inhibition of essential bacterial enzymes or disruption of the cell wall integrity.

Experimental Validation Strategy: A Phased Approach

A systematic and phased approach is crucial to elucidate the mechanism of action of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid.

Phase 1: In Vitro Screening and Target Identification

This initial phase focuses on broad screening to identify the primary biological activity of the compound.

Experimental Workflow:

G cluster_0 cluster_1 Compound Test Compound Cell_Viability Cell Viability Assays (e.g., NCI-60 Panel) Compound->Cell_Viability Antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC Determination) Compound->Antimicrobial Enzyme_Assays Enzyme Inhibition Assays (e.g., Kinase Panel, DHODH) Compound->Enzyme_Assays Hit Identification of Primary Activity Cell_Viability->Hit Antimicrobial->Hit Enzyme_Assays->Hit G cluster_0 cluster_1 cluster_2 Hit Validated Hit from Phase 1 CETSA Cellular Thermal Shift Assay (CETSA) Hit->CETSA Pull_down Affinity Pull-down Assays Hit->Pull_down Western_Blot Western Blot Analysis (Phospho-protein levels) Hit->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Hit->Cell_Cycle Metabolomics Metabolomic Profiling Hit->Metabolomics Confirmation Confirmation of Mechanism CETSA->Confirmation Pull_down->Confirmation Western_Blot->Confirmation Cell_Cycle->Confirmation Metabolomics->Confirmation

Caption: Phase 2 target validation and mechanistic studies workflow.

Detailed Protocols:

  • Cellular Thermal Shift Assay (CETSA):

    • Intact cells will be treated with the test compound or vehicle.

    • The cells will be heated to a range of temperatures.

    • Soluble protein will be isolated and the amount of the target protein remaining in the soluble fraction will be quantified by Western blot.

    • A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

  • Western Blot Analysis:

    • Cells will be treated with the test compound for various time points.

    • Cell lysates will be prepared and protein concentration determined.

    • Proteins will be separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against total and phosphorylated forms of target proteins (e.g., ERK, MEK).

Conclusion and Future Directions

The chemical scaffold of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid represents a promising starting point for the development of novel therapeutics. Based on the analysis of its structural analogs, this compound is hypothesized to possess anti-proliferative, immunomodulatory, and/or antimicrobial activities. The proposed phased experimental strategy provides a clear and robust roadmap for elucidating its precise mechanism of action. Future work should focus on the synthesis of a focused library of analogs to establish structure-activity relationships and optimize the potency and selectivity of this exciting new chemical entity.

References

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: [Link]

  • PubMed Central. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Available from: [Link]

  • PubMed Central. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. Available from: [Link]

  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Available from: [Link]

  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. Available from: [Link]

  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available from: [Link]

  • ResearchGate. 5-Methylisoxazole-4-carboxylic acid. Available from: [Link]

  • PubMed. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • PubChem. 5-Methylisoxazole-4-carboxylic acid. Available from: [Link]

  • PubMed. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Available from: [Link]

  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.

Sources

An In-Depth Technical Guide to the Biological Activity of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery. The hybrid molecule, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, combines the well-established biological relevance of the thiazole and isoxazole ring systems. While specific literature on this precise molecule is nascent, a comprehensive analysis of its structural analogues provides a robust framework for predicting its therapeutic potential and guiding future research. This technical guide synthesizes existing knowledge on related compounds to postulate primary biological activities, outlines detailed experimental protocols for validation, and proposes strategic directions for lead optimization. We will explore the potential of this scaffold in antimicrobial, anticancer, and immunomodulatory applications, providing researchers with the foundational knowledge and practical methodologies required to investigate this promising compound.

The Thiazole-Isoxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The rationale for designing hybrid molecules like 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid stems from the proven therapeutic value of its constituent heterocycles. Both thiazole and isoxazole are five-membered heterocyclic rings that are staples in medicinal chemistry due to their ability to engage in various biological interactions and their synthetic tractability.[1][2]

  • The Thiazole Moiety: The thiazole ring is a core component in numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the anti-neoplastic drug Dasatinib.[2] Its presence often confers a wide range of pharmacological activities, including anticancer, antibacterial, antimalarial, and antioxidant properties.[3] Thiazole derivatives have been specifically noted for their ability to inhibit cancer cell migration and invasion, a critical process in tumor metastasis.[4]

  • The Isoxazole Moiety: Isoxazoles are also recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][5] The isoxazole ring is a key feature of the disease-modifying antirheumatic drug (DMARD) Leflunomide, highlighting its potential in modulating immune responses.[6] Furthermore, the isoxazole scaffold is considered a "pro-drug like" attribute in some contexts, suggesting its role in improving pharmacokinetic profiles.[7]

The fusion of these two pharmacophores suggests a synergistic or additive effect, creating a molecule with potential for multi-target engagement or novel mechanisms of action.

G Thiazole Thiazole Ring (Anticancer, Antimicrobial) Hybrid 5-(2-Methyl-1,3-thiazol-4-yl) -3-isoxazolecarboxylic acid Thiazole->Hybrid Isoxazole Isoxazole Ring (Anti-inflammatory, Antimicrobial) Isoxazole->Hybrid Potentials Postulated Biological Activities: • Antitubercular • Anti-metastatic • Immunomodulatory Hybrid->Potentials Synergistic Potential

Figure 1: Conceptual fusion of thiazole and isoxazole pharmacophores.

Postulated Biological Activities and Key Therapeutic Targets

Based on high-quality evidence from structurally related analogues, we can postulate several key biological activities for 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid.

Postulated ActivityKey Evidence from AnaloguesRationale for Target MoleculeReference(s)
Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides show potent activity against Mycobacterium tuberculosis, including drug-resistant strains.The core (thiazol-4-yl)isoxazole-3-carboxamide scaffold is identified as the key pharmacophore.[8]
Anticancer (Anti-metastatic) Thiazole derivatives effectively inhibit cancer cell migration and invasion without significant cytotoxicity.The thiazole ring is a known inhibitor of cell motility pathways.[4]
Immunomodulatory An N-(thiazol-2-yl)isoxazole-carboxamide derivative was synthesized as an analogue of Leflunomide, a potent immunomodulating drug.The isoxazole-carboxamide structure is a known scaffold for modulating immune responses.[6]
Antimicrobial Potential: A Focus on Tuberculosis

The most compelling evidence for the potential activity of our target molecule comes from studies on antitubercular agents. Research on a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides demonstrated potent growth inhibitory activity against Mycobacterium tuberculosis (Mtb).[8] These compounds were found to be bactericidal, possessed low cytotoxicity towards eukaryotic cells, and were poor substrates for efflux pumps, a common mechanism of drug resistance in Mtb.[8]

The core "(thiazol-4-yl)isoxazole-3-carboxamide" was deemed the essential pharmacophore.[8] Our target molecule, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, shares this core structure. The primary difference is the substitution on the thiazole ring (2-methyl vs. 2-amino) and the terminal group (carboxylic acid vs. carboxamide). These modifications warrant investigation, as they could modulate potency, selectivity, and metabolic stability.

Anticancer Potential: Targeting Cell Migration and Invasion

Tumor metastasis is the primary cause of death in cancer patients. Thiazole derivatives have emerged as novel agents that can inhibit cancer cell migration and invasion, often without causing the cytotoxicity associated with traditional chemotherapies.[4] One study identified a thiazole derivative with a potent ability to block cancer cell migration at a nanomolar IC₅₀ value in metastatic breast cancer cells (MDA-MB-231).[4] The mechanism is distinct from anti-proliferative effects, suggesting a more targeted approach to preventing metastasis. Given the presence of the thiazole ring, it is highly plausible that 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid could exhibit similar anti-migratory properties.

Immunomodulatory and Anti-inflammatory Effects

The structural similarity of isoxazole-amide compounds to the drug Leflunomide provides a strong basis for postulating immunomodulatory activity.[6] Leflunomide is used to treat rheumatoid arthritis by inhibiting pyrimidine synthesis in lymphocytes. A synthesized analogue, N-5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide, was investigated as a novel and potent immunomodulating drug.[6] This suggests that the isoxazole-thiazole scaffold can interact with targets within the immune system. The carboxylic acid group on our target molecule may alter its targeting profile but reinforces the potential for anti-inflammatory or immunomodulatory action.

Experimental Workflows for Activity Validation

To empirically determine the biological activity of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, a tiered screening approach is recommended. This ensures that foundational data on cytotoxicity is established before proceeding to more complex, resource-intensive functional assays.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Activity Screening cluster_2 Tier 3: Advanced Characterization Cytotoxicity General Cytotoxicity Assay (e.g., MTT on Vero cells) Solubility Aqueous Solubility & Stability MABA Antitubercular Assay (MABA against M. tb) Cytotoxicity->MABA Transwell Anti-Migration Assay (Transwell against MDA-MB-231) Cytotoxicity->Transwell LPS Immunomodulation Assay (LPS-stimulated Macrophages) Cytotoxicity->LPS MOA Mechanism of Action Studies MABA->MOA Transwell->MOA LPS->MOA InVivo In Vivo Efficacy Models MOA->InVivo ADME ADME/Tox Profiling InVivo->ADME

Figure 2: A tiered experimental workflow for compound validation.

Protocol: In Vitro Antitubercular Activity (Microplate Alamar Blue Assay)

This protocol is a standard, high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Objective: To quantify the inhibitory effect of the test compound on the growth of M. tuberculosis H37Rv.

Methodology:

  • Preparation: Dissolve 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid in DMSO to create a 10 mg/mL stock solution. Prepare serial two-fold dilutions in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. The final volume should be 200 µL.

  • Controls:

    • Positive Control: Wells containing Mtb and a known antitubercular drug (e.g., Rifampicin).

    • Negative Control: Wells containing Mtb and broth only (represents 100% growth).

    • Vehicle Control: Wells containing Mtb and the highest concentration of DMSO used.

    • Sterility Control: Wells with broth only.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

  • Readout: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. Read the absorbance at 570 nm and 600 nm.

  • Analysis: The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

Protocol: In Vitro Cancer Cell Migration Assay (Transwell Assay)

This assay measures the ability of a compound to inhibit the migration of cancer cells through a porous membrane.

Objective: To assess the inhibitory effect of the test compound on the migration of MDA-MB-231 metastatic breast cancer cells.

G cluster_0 Step 1: Cell Seeding cluster_1 Step 2: Chemoattractant cluster_2 Step 3: Incubation cluster_3 Step 4: Staining & Counting node1 Seed serum-starved MDA-MB-231 cells in the upper chamber (insert) with test compound. node2 Add complete medium (containing FBS) to the lower chamber. node1->node2 node3 Incubate for 18-24 hours. Cells migrate through the porous membrane. node2->node3 node4 Remove non-migrated cells from the top of the insert. Fix and stain migrated cells on the bottom. Quantify by counting. node3->node4

Figure 3: Workflow for the Transwell Cell Migration Assay.

Methodology:

  • Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Seed serum-starved MDA-MB-231 cells (e.g., 5 x 10⁴ cells) into the upper chamber in serum-free medium containing various concentrations of the test compound or vehicle (DMSO).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, then stain with 0.1% Crystal Violet.

  • Quantification: Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance. Alternatively, count the number of stained cells in several microscopic fields.

  • Analysis: Compare the migration in compound-treated wells to the vehicle control. Results are often expressed as percent inhibition.

Structure-Activity Relationship (SAR) and Future Directions

The initial screening results will provide a critical foundation for a medicinal chemistry campaign. Based on the findings for related compounds, several modifications to the 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid scaffold can be proposed to enhance activity and delineate the SAR.

  • Modification of the Thiazole Ring: The 2-methyl group can be replaced with other small alkyl groups, hydrogen, or electron-withdrawing/donating groups to probe the electronic and steric requirements at this position. Comparing its activity to the 2-amino analogue from the literature would be a crucial first step.[8]

  • Bioisosteric Replacement of the Carboxylic Acid: The terminal carboxylic acid can be converted to an ester or various carboxamides. This is particularly relevant given the potent activity of the carboxamide series in the antitubercular studies.[8] This modification will significantly impact the compound's polarity, cell permeability, and potential for hydrogen bonding.

  • Positional Isomers: Synthesizing and testing positional isomers, for example, linking the isoxazole at the 5-position of the thiazole, could reveal important insights into the required geometry for target engagement.

Conclusion

While 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid is an under-investigated molecule, its hybrid scaffold represents a convergence of two pharmacologically privileged heterocycles. A thorough analysis of its structural analogues provides a strong, evidence-based rationale for exploring its potential as an antitubercular, anti-metastatic, and immunomodulatory agent. The experimental workflows detailed in this guide offer a clear and robust pathway for validating these hypotheses. Successful identification of activity will pave the way for a comprehensive medicinal chemistry program aimed at optimizing this promising scaffold into a next-generation therapeutic candidate.

References

  • Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.[1][5]

  • Patel, K., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.[2]

  • Li, L., et al. (2016). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.[4]

  • Various Authors. (2024). A review on thiazole based compounds and it's pharmacological activities. World Journal of Advanced Research and Reviews.[3]

  • Various Authors. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules.[9][10]

  • De Vito, V., et al. (2023). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Journal of Medicinal Chemistry.[8]

  • Wang, Y., et al. (2013). 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online.[6]

  • Singh, N., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Medicinal Chemistry Research.[7]

Sources

Topic: 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid Derivatives and Analogs: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The fusion of isoxazole and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. This guide provides a detailed exploration of 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, its derivatives, and analogs. We delve into the strategic rationale behind its synthesis, analyze structure-activity relationships (SAR), and present detailed protocols for synthesis and biological evaluation. This document serves as a technical resource for researchers aiming to leverage this promising scaffold in drug discovery programs, with a particular focus on its potent antitubercular activity.

Introduction: The Power of Hybrid Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, isoxazoles and thiazoles have individually demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The isoxazole ring, with its unique N-O bond, acts as a versatile pharmacophore and a key synthetic intermediate.[3] Similarly, the thiazole ring is a privileged structure found in numerous natural products and synthetic drugs.

The strategic combination of these two distinct five-membered heterocycles into a single molecular entity—a "hybrid molecule"—can lead to synergistic effects or novel mechanisms of action.[4] The 5-(thiazol-4-yl)-3-isoxazolecarboxylic acid core represents a promising pharmacophore, particularly when the carboxylic acid moiety is functionalized, most commonly as a carboxamide. This guide will illuminate the synthesis, biological potential, and key structure-activity relationships of this important chemical class.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of the 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid core is a multi-step process that requires careful planning. The general approach involves the independent construction of the two heterocyclic rings followed by their linkage, or the formation of one ring onto a pre-existing precursor of the other. A common and effective strategy involves a convergent synthesis, as outlined below.

General Synthetic Workflow

The assembly of the target scaffold typically proceeds through the formation of the isoxazole ring, followed by the construction of the thiazole ring onto a key intermediate.

G cluster_0 Isoxazole Formation cluster_1 Thiazole Precursor Synthesis cluster_2 Thiazole Ring Closure (Hantzsch Synthesis) cluster_3 Final Derivatization A β-Ketoester (e.g., Ethyl Acetoacetate) C Ethyl 5-methylisoxazole-3-carboxylate A->C Cyclocondensation B Hydroxylamine B->C D Acylation of Isoxazole C->D E Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate D->E F α-Halogenation E->F G Bromoacetyl Intermediate F->G I Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylate G->I Cyclization H Thioacetamide H->I J Hydrolysis I->J K Core Carboxylic Acid J->K L Amide Coupling K->L M Target Carboxamide Derivatives L->M

Caption: General convergent synthetic workflow for thiazolyl-isoxazole derivatives.

Protocol 1: Synthesis of Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylate

This protocol describes a key step: the formation of the thiazole ring onto an isoxazole precursor, a variant of the Hantzsch thiazole synthesis.

Rationale: This method is widely used and reliable for constructing 2-substituted thiazoles. The bromoacetyl intermediate is a potent electrophile that readily reacts with the nucleophilic sulfur of a thioamide to drive the cyclization.

Step-by-Step Methodology:

  • Preparation of Starting Material: Synthesize ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate from ethyl 5-methylisoxazole-3-carboxylate via Friedel-Crafts acylation followed by α-bromination.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioacetamide (1.1 equivalents) in absolute ethanol (10 mL per mmol of bromo-intermediate).

  • Addition of Reactant: To the stirring solution, add the ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate (1.0 equivalent) portion-wise at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Purification: Add water to the residue and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Validation: The crude product, ethyl 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylate, can be further purified by recrystallization from ethanol or by column chromatography on silica gel. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activities and Therapeutic Potential

Derivatives of the 5-(thiazolyl)-3-isoxazolecarboxylic acid scaffold have shown remarkable activity across several therapeutic areas. The carboxamide derivatives, in particular, have been extensively studied.

Antitubercular Activity

Tuberculosis (TB) remains a global health crisis, and the rise of drug-resistant strains necessitates novel chemical entities. The 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide series has emerged as a potent antitubercular chemotype.[5] These compounds exhibit strong bactericidal activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains, often coupled with low cytotoxicity towards mammalian cells.[5] The (thiazol-4-yl)isoxazole-3-carboxamide core is considered the essential pharmacophore for this activity.[5]

Other Activities
  • Herbicidal: Certain analogs have been developed as inhibitors of the D1 protease in plants, demonstrating potential as novel herbicides.[6]

  • Antifungal and Antibacterial: The broader class of isoxazole-amides linked to thiazoles has shown activity against various fungal and bacterial pathogens.[7]

  • Anti-inflammatory: Related isoxazole structures, such as Leflunomide, are established immunomodulating drugs for treating rheumatoid arthritis, suggesting a potential for this scaffold in autoimmune diseases.[8][9]

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is paramount in drug design. For the 5-(thiazolyl)-3-isoxazolecarboxamide series, a significant body of SAR data has been generated, particularly for antitubercular activity.[5]

Caption: Key Structure-Activity Relationship (SAR) points for the scaffold.

  • The Carboxamide Linker (Position A): The amide linkage is critical. Replacing it or significantly altering its geometry often leads to a loss of activity. The secondary amide (N-H) frequently participates in key hydrogen bonding interactions with the biological target.

  • The Thiazole C2-Substituent (Position B): For antitubercular activity, a 2-amino group on the thiazole ring is highly beneficial.[5] Small alkyl groups like methyl are also tolerated.

  • The Amide Substituent (Position C): This position offers the greatest opportunity for modification to tune properties. Lipophilic and aromatic groups are often found in active compounds. Substitutions on these aromatic rings can be used to block sites of metabolic attack, thereby improving pharmacokinetic profiles.[5]

Table 1: Example Antitubercular Activity Data
Compound IDR¹ (Thiazole C2)R² (Amide Substituent)MIC (μg/mL) vs. Mtb H37Rv
1a -NH₂Phenyl1.56
1b -NH₂4-Chlorophenyl0.78
1c -NH₂4-Fluorophenyl0.78
2a -CH₃Phenyl> 50
2b -CH₃4-Chlorophenyl25

Data is representative and compiled for illustrative purposes based on trends reported in the literature.[5]

Key Experimental Protocols

Protocol 2: Synthesis of a Representative N-Aryl Carboxamide Derivative

Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry. The use of a coupling agent like HATU provides a reliable and high-yielding method for converting the carboxylic acid to an amide, even with less reactive anilines.

Step-by-Step Methodology:

  • Hydrolysis: First, hydrolyze the ester intermediate (from Protocol 1) to the core 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid using aqueous LiOH or NaOH, followed by acidic work-up.

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equivalent), the desired aniline (1.1 equivalents), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Validation: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final N-aryl carboxamide. Confirm the structure and purity (>95%) by ¹H NMR, LC-MS, and HPLC.

Protocol 3: In Vitro Antitubercular Activity Assay (MABA)

Rationale: The Microplate Alamar Blue Assay (MABA) is a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb. It is a self-validating system where bacterial growth (or its inhibition) is directly visualized by a color change.

MABA cluster_res Result Interpretation A Prepare Compound Dilutions in 96-well plate B Add Mtb H37Rv Culture (Middlebrook 7H9 broth) A->B C Incubate Plate (7 days at 37°C) B->C D Add Alamar Blue Reagent & Re-incubate (24h) C->D E Read Results Visually & Spectrophotometrically (570/600 nm) D->E Res1 Blue Color (Resazurin) No Growth -> Inhibition E->Res1 Res2 Pink Color (Resorufin) Growth -> No Inhibition E->Res2

Sources

An In-depth Technical Guide to 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The subject of this technical guide, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, is a novel chemical entity with limited direct representation in published literature. This guide, therefore, presents a comprehensive and predictive analysis based on established principles of heterocyclic chemistry and a thorough review of synthetic and biological data for structurally analogous compounds. The proposed methodologies and activities are scientifically grounded predictions intended to guide future research and development.

Introduction: Unveiling a Novel Heterocyclic Scaffold

The confluence of thiazole and isoxazole rings within a single molecular framework presents a compelling opportunity for the discovery of novel bioactive agents. Thiazole moieties are integral to numerous pharmaceuticals, valued for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Similarly, the isoxazole ring is a versatile pharmacophore found in a range of therapeutic agents, contributing to anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7][8] The hybridization of these two potent heterocyclic systems in 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid suggests a synergistic potential for novel therapeutic applications. This guide provides a foundational roadmap for researchers and drug development professionals interested in exploring this promising, yet uncharted, chemical space.

Analysis of Core Heterocyclic Components

A logical approach to constructing the target molecule involves the synthesis of its constituent thiazole and isoxazole precursors, followed by a strategic coupling reaction.

The 2-Methyl-1,3-thiazole Moiety

The 2-methyl-1,3-thiazole ring is a common structural motif. The most established and versatile method for its synthesis is the Hantzsch thiazole synthesis .[9][10][11][12] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of a 4-substituted-2-methylthiazole, a strategic choice of starting materials is paramount.

The 3-Isoxazolecarboxylic Acid Moiety

The synthesis of substituted isoxazoles is most effectively achieved through 1,3-dipolar cycloaddition reactions .[13][14][15][16][17] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. To obtain the desired 3-isoxazolecarboxylic acid, an alkyne bearing a carboxylate or a precursor functional group is the ideal dipolarophile.

Proposed Synthetic Pathways for the Target Molecule

Given the lack of a direct, published synthesis for 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, we propose a convergent synthetic strategy. This approach involves the independent synthesis of two key intermediates, a 4-halo-2-methylthiazole and an ethynyl-isoxazole derivative, followed by a palladium-catalyzed cross-coupling reaction.

Proposed Overall Synthetic Workflow

Synthetic Workflow cluster_thiazole Thiazole Synthesis cluster_isoxazole Isoxazole Synthesis cluster_coupling Coupling and Final Product A Thioacetamide C 4-(Chloromethyl)-2-methylthiazole A->C Hantzsch Synthesis B 1,3-Dichloroacetone B->C D 4-Iodo-2-methylthiazole C->D Finkelstein Reaction I Ethyl 5-(2-methyl-1,3-thiazol-4-yl)isoxazole-3-carboxylate D->I Sonogashira Coupling E Propargyl alcohol G Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate E->G 1,3-Dipolar Cycloaddition F Ethyl 2-chloro-2-(hydroxyimino)acetate F->G H Ethyl 5-ethynylisoxazole-3-carboxylate G->H Oxidation & Alkyne Formation H->I J 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid I->J Hydrolysis

Caption: Proposed convergent synthesis of the target molecule.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 4-Iodo-2-methylthiazole (Intermediate 1)

  • Hantzsch Thiazole Synthesis:

    • To a solution of thioacetamide in ethanol, add an equimolar amount of 1,3-dichloroacetone.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product, 4-(chloromethyl)-2-methylthiazole, with ethyl acetate.

    • Purify by column chromatography.

  • Finkelstein Reaction:

    • Dissolve the 4-(chloromethyl)-2-methylthiazole in acetone.

    • Add an excess of sodium iodide.

    • Reflux the mixture for 12-18 hours.

    • The resulting precipitate of sodium chloride is filtered off.

    • The filtrate is concentrated to yield 4-iodo-2-methylthiazole.

Step 2: Synthesis of Ethyl 5-ethynylisoxazole-3-carboxylate (Intermediate 2)

  • 1,3-Dipolar Cycloaddition:

    • Dissolve propargyl alcohol (the alkyne) in a suitable solvent such as dichloromethane.

    • In a separate flask, generate the nitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate by the slow addition of a base like triethylamine at 0°C.

    • Add the nitrile oxide solution dropwise to the alkyne solution.

    • Allow the reaction to stir at room temperature for 24 hours.

    • The product, ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, is purified by column chromatography.

  • Oxidation and Alkyne Formation:

    • Oxidize the primary alcohol of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).

    • Convert the aldehyde to the terminal alkyne via a Corey-Fuchs or Seyferth-Gilbert homologation.

Step 3: Sonogashira Coupling and Final Product Formation

  • Sonogashira Coupling:

    • To a solution of 4-iodo-2-methylthiazole and ethyl 5-ethynylisoxazole-3-carboxylate in a solvent system like THF/triethylamine, add a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[18][19][20]

    • Stir the reaction mixture under an inert atmosphere at room temperature until completion (monitored by TLC).

    • The resulting product, ethyl 5-(2-methyl-1,3-thiazol-4-yl)isoxazole-3-carboxylate, is purified by column chromatography.

  • Hydrolysis:

    • Hydrolyze the ester to the carboxylic acid by treating with a base such as lithium hydroxide in a mixture of THF and water.

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the final product, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid.

    • Filter, wash with water, and dry to obtain the pure compound.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular FormulaC₈H₆N₂O₃S
Molecular Weight210.21 g/mol
AppearanceLikely a white to off-white solid
SolubilityExpected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF
pKaThe carboxylic acid proton is expected to have a pKa in the range of 3-5

Potential Biological Activities and Therapeutic Applications

The structural amalgamation of the thiazole and isoxazole rings suggests a rich pharmacological potential for 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid.

Biological Potential cluster_thiazole Thiazole Contributions cluster_isoxazole Isoxazole Contributions center 5-(2-Methyl-1,3-thiazol-4-yl)-3- isoxazolecarboxylic acid Anticancer Anticancer center->Anticancer Antimicrobial Antimicrobial center->Antimicrobial Anti_inflammatory_T Anti-inflammatory center->Anti_inflammatory_T Antiviral Antiviral center->Antiviral Anti_inflammatory_I Anti-inflammatory center->Anti_inflammatory_I COX2_Inhibition COX-2 Inhibition center->COX2_Inhibition

Caption: Predicted biological activities based on the constituent heterocycles.

  • Anticancer Activity: Many thiazole and isoxazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2][21] The target molecule could potentially inhibit key signaling pathways involved in cancer progression.

  • Antimicrobial Activity: The thiazole ring is a well-known pharmacophore in antimicrobial agents.[4][5] The presence of this moiety, in combination with the isoxazole ring which also exhibits antimicrobial properties, suggests potential for the development of new antibacterial and antifungal agents.[22]

  • Anti-inflammatory Activity: Isoxazole derivatives are known to act as anti-inflammatory agents, with some exhibiting selective COX-2 inhibition.[6][7] The target compound could therefore be a candidate for the development of novel anti-inflammatory drugs.

Conclusion

While 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid remains a largely unexplored molecule, this in-depth guide provides a robust, scientifically-grounded framework for its synthesis and potential applications. The proposed convergent synthetic route, leveraging well-established reactions such as the Hantzsch synthesis, 1,3-dipolar cycloaddition, and Sonogashira coupling, offers a clear path to obtaining this novel compound. The predicted biological activities, based on the rich pharmacology of its constituent thiazole and isoxazole rings, highlight its potential as a valuable scaffold for the development of new therapeutic agents. Further investigation into this promising molecule is highly warranted.

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An In-depth Technical Guide to 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid (CAS Number: 368870-05-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid (CAS No. 368870-05-7), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The isoxazole and thiazole scaffolds are prominent in a multitude of biologically active molecules, suggesting a broad range of therapeutic possibilities for this compound.[1][2][3][4][5] This document synthesizes the available information on its chemical properties, potential biological activities, and plausible mechanisms of action based on extensive research of structurally related compounds. Furthermore, it offers detailed hypothetical experimental protocols for its synthesis and biological evaluation, providing a foundational resource for researchers investigating this promising molecule.

Introduction: The Scientific Rationale

The convergence of isoxazole and thiazole rings in a single molecular entity presents a compelling case for its investigation in drug discovery. Isoxazole derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][5] Similarly, the thiazole moiety is a cornerstone in many pharmaceutical agents, contributing to a diverse range of biological effects. The combination of these two pharmacophores in 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid suggests a synergistic or unique biological profile worthy of exploration.

This guide aims to provide a deep dive into the scientific underpinnings of this compound, moving beyond a simple recitation of facts to explain the causality behind its potential applications and the experimental designs proposed for its study.

Physicochemical Properties and Synthesis

While specific, experimentally determined physicochemical data for CAS 368870-05-7 is not widely available in public literature, we can infer its properties from closely related analogs and computational predictions.

Structural and Physicochemical Characteristics
PropertyValue/InformationSource/Method
CAS Number 368870-05-7Chemical Abstract Service
IUPAC Name 5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid
Molecular Formula C₈H₆N₂O₃S
Molecular Weight 210.21 g/mol
Appearance Likely a solid crystalline powderInferred from analogs
Solubility Expected to be soluble in organic solvents like DMSO and methanol.Inferred from analogs
Melting Point Not reported; related compounds like 5-methylisoxazole-4-carboxylic acid melt at 144-148 °C.
Proposed Synthesis Workflow

The synthesis of 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid can be approached through a multi-step process, adapting established methods for the formation of isoxazole and thiazole rings. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Isoxazole Ring Formation cluster_3 Final Product A 2-methyl-1,3-thiazole C Claisen Condensation A->C B Diethyl oxalate B->C D Ethyl 2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetate C->D Forms β-keto ester E Reaction with Hydroxylamine D->E F Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate E->F Cyclization G Hydrolysis F->G H 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid G->H Final Product

Caption: Proposed synthetic workflow for 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid.

Detailed Synthetic Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetate

  • To a solution of sodium ethoxide in anhydrous ethanol, add 2-methyl-1,3-thiazole dropwise at 0°C.

  • After stirring for 30 minutes, add diethyl oxalate dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired β-keto ester.

Step 2: Synthesis of Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate

  • Dissolve the product from Step 1 in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Dry the organic layer and concentrate to obtain the ethyl ester of the target compound.

Step 3: Hydrolysis to 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

  • Dissolve the ethyl ester from Step 2 in a mixture of ethanol and water.

  • Add a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Potential Biological Activities and Therapeutic Applications

Based on the extensive literature on related isoxazole and thiazole derivatives, CAS 368870-05-7 is predicted to exhibit a range of biological activities.

Antitubercular Activity

The isoxazole scaffold is a known pharmacophore in the development of antitubercular agents.[6][7][8][9] Structurally similar compounds, such as 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[10]

Plausible Mechanism of Action: The antitubercular activity of isoxazole derivatives has been linked to the inhibition of key mycobacterial enzymes involved in cell wall synthesis. Two potential targets are:

  • Fatty Acyl-AMP Ligase (FadD32): This enzyme is crucial for mycolic acid biosynthesis, an essential component of the mycobacterial cell wall.[6] Inhibition of FadD32 disrupts cell wall integrity, leading to bacterial death.

  • Enoyl-Acyl Carrier Protein Reductase (InhA): A primary target of the first-line drug isoniazid, InhA is involved in the fatty acid elongation cycle.[7]

Antitubercular_Mechanism cluster_0 Mycobacterial Cell Wall Synthesis A 5-(2-methyl-1,3-thiazol-4-yl) -3-isoxazolecarboxylic acid B FadD32 A->B Inhibition C InhA A->C Inhibition D Mycolic Acid Synthesis B->D C->D E Cell Wall Integrity D->E Essential for F Bacterial Cell Death E->F Disruption leads to

Caption: Plausible antitubercular mechanism of action.

Immunomodulatory and Anti-inflammatory Effects

Isoxazole derivatives have been extensively studied for their ability to modulate immune responses.[11][12][13][14] Depending on the substitution pattern, these compounds can exhibit either immunosuppressive or immunostimulatory effects.

Plausible Mechanism of Action: The immunomodulatory effects of isoxazole derivatives can be multifaceted:

  • Inhibition of Pro-inflammatory Cytokines: They may suppress the production of cytokines like TNF-α and IL-6.

  • Modulation of Immune Cell Proliferation: Some derivatives inhibit the proliferation of lymphocytes.[12]

  • Induction of Apoptosis in Immune Cells: Certain isoxazole compounds can induce apoptosis in activated immune cells through pathways involving caspases and the Fas receptor.[15]

  • COX Inhibition: Some isoxazole and thiazole carboxamides have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[16][17]

Immunomodulatory_Mechanism cluster_0 Immune Response A 5-(2-methyl-1,3-thiazol-4-yl) -3-isoxazolecarboxylic acid C Pro-inflammatory Cytokine Production A->C Inhibition D COX Enzymes A->D Inhibition E Caspase/Fas Pathway A->E Activation B Activated Immune Cells B->C B->D B->E F Reduced Inflammation C->F D->F G Immunosuppression E->G Induces Apoptosis

Caption: Potential immunomodulatory and anti-inflammatory mechanisms.

Anticancer Activity

The isoxazole nucleus is a recognized scaffold in the design of anticancer agents.[1][3] Various derivatives have shown efficacy against a range of cancer cell lines.

Plausible Mechanism of Action: The anticancer effects of isoxazole-containing compounds are diverse and can involve:

  • Induction of Apoptosis: Similar to their immunomodulatory effects, they can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.

  • Enzyme Inhibition: They may target specific kinases or other enzymes that are overactive in cancer cells.

Experimental Protocols for Biological Evaluation

The following are detailed, albeit hypothetical, protocols for assessing the biological activities of CAS 368870-05-7, based on methodologies used for similar compounds.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against Mycobacterium tuberculosis.

Methodology:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microplate, serially dilute the compound in Middlebrook 7H9 broth supplemented with OADC.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Include positive (drug-free) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents a color change from blue to pink.

In Vitro Immunomodulatory Activity Assay (Lymphocyte Proliferation Assay)

Objective: To assess the effect of the compound on the proliferation of human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate in RPMI-1640 medium supplemented with fetal bovine serum.

  • Add various concentrations of the test compound to the wells.

  • Stimulate the cells with a mitogen, such as phytohemagglutinin (PHA), except for the unstimulated controls.

  • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • Assess cell proliferation using a suitable method, such as the MTT assay or BrdU incorporation assay.

  • Calculate the percentage of inhibition or stimulation of proliferation compared to the mitogen-stimulated control.

Conclusion and Future Directions

5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid (CAS 368870-05-7) represents a molecule of significant interest for drug discovery, largely due to the established biological activities of its constituent isoxazole and thiazole moieties. While direct experimental data on this specific compound is limited, a strong case can be made for its potential as an antitubercular, immunomodulatory, and anticancer agent. The proposed mechanisms of action, based on structure-activity relationships of analogous compounds, provide a solid foundation for future research.

The experimental protocols outlined in this guide offer a starting point for the systematic evaluation of this compound's biological profile. Further research should focus on obtaining definitive physicochemical data, elucidating its precise mechanism of action through target identification studies, and evaluating its efficacy and safety in preclinical in vivo models. The exploration of this and related compounds could lead to the development of novel therapeutics with improved efficacy and safety profiles.

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Methodological & Application

Application Notes and Protocols for 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structural Overview and Rationale for Investigation

The compound 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid represents a compelling scaffold for biological investigation, integrating two five-membered heterocyclic rings, a thiazole and an isoxazole, linked to a carboxylic acid moiety. Heterocyclic compounds are foundational to medicinal chemistry, with the isoxazole ring, in particular, being a component of FDA-approved drugs like the anti-inflammatory agent Parecoxib and the immunomodulator Leflunomide[1][2]. Similarly, the thiazole ring is a key feature in molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[3][4]. The combination of these two pharmacophores suggests that 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid could exhibit a range of biological effects worthy of detailed in vitro characterization.

These application notes provide a comprehensive guide for researchers to systematically evaluate the biological activity of this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies. We will explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent through a series of robust in vitro assays.

Visualization of Proposed Investigational Workflow

The following workflow outlines a logical progression for the in vitro evaluation of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, starting from broad cytotoxicity screening to more specific mechanistic assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation A Compound Preparation (Solubility & Stability Testing) B General Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) A->B C Antimicrobial Screening (MIC/MBC Determination) A->C E Cell Cycle Analysis (Flow Cytometry) B->E If cytotoxic F Apoptosis Assay (Annexin V/PI Staining) B->F If cytotoxic G Kinase Profiling (e.g., VEGFR-2 Kinase Assay) B->G If selectively cytotoxic D Enzyme Inhibition Assays (e.g., COX-1/COX-2) C->D If antimicrobial & structural similarity to known inhibitors H Cytokine Production Assay (ELISA for IL-1β, TNF-α) D->H If anti-inflammatory

Caption: A multi-phase workflow for the in vitro characterization of the target compound.

Part 1: Anticancer Activity Assessment

Thiazole and isoxazole derivatives have demonstrated significant potential as anticancer agents[4]. The initial step in evaluating a novel compound is to assess its general cytotoxicity against both cancerous and non-cancerous cell lines to determine potency and selectivity.

Protocol 1.1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is the basis of this colorimetric assay.

Rationale: The MTT assay is a robust, high-throughput method to screen for cytotoxic effects. By using a panel of cell lines (e.g., a breast cancer line like MCF-7, a hepatocellular carcinoma line like HepG-2, and a normal fibroblast line like L929), we can obtain an initial profile of the compound's activity and therapeutic window[4][5].

Step-by-Step Methodology:

  • Cell Seeding: Culture selected cell lines (e.g., MCF-7, HepG-2, L929) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment[5].

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation Example:

Cell LineCompound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7 (Breast Cancer)Experimental Value1.2
HepG-2 (Liver Cancer)Experimental Value1.8
L929 (Normal Fibroblast)Experimental Value>50
Protocol 1.2: VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Thiazole-containing compounds have been investigated as VEGFR-2 inhibitors[3].

Rationale: An enzyme-linked immunosorbent assay (ELISA)-based kinase assay provides a direct measure of the compound's ability to inhibit a specific molecular target implicated in cancer progression. This moves beyond general cytotoxicity to a more mechanistic understanding.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with a substrate peptide for VEGFR-2 (e.g., poly(Glu, Tyr) 4:1) and incubate overnight at 4°C.

  • Blocking: Wash the plate with a suitable wash buffer and block with 1% BSA in PBS for 1 hour at room temperature.

  • Kinase Reaction: In each well, add the following in order:

    • Kinase buffer.

    • Recombinant human VEGFR-2 enzyme.

    • Varying concentrations of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid (or a known inhibitor like Sorafenib as a positive control).

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate for 1 hour at 37°C to allow for phosphorylation of the substrate.

  • Detection: Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody). Incubate for 1 hour.

  • Secondary Antibody: Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

  • Signal Development: Wash and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Stop the reaction with sulfuric acid.

  • Data Acquisition: Measure the absorbance at 450 nm. The signal intensity is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Part 2: Anti-Inflammatory Potential

Isoxazole derivatives have been successfully developed as anti-inflammatory agents, most notably as inhibitors of cyclooxygenase (COX) enzymes[6].

Protocol 2.1: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2, which are key enzymes in the prostaglandin synthesis pathway.

Rationale: Differentiating between COX-1 and COX-2 inhibition is critical. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and primarily involved in inflammation. Selective COX-2 inhibitors are desirable as they may have a better gastrointestinal safety profile[6].

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Compound 5-(2-Methyl-1,3-thiazol-4-yl) -3-isoxazolecarboxylic acid Compound->COX Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by a COX inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Use a commercial COX inhibitor screening assay kit. Prepare the reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and the colorimetric substrate (e.g., TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Enzyme and Compound Incubation: In separate wells of a 96-well plate for COX-1 and COX-2, add:

    • Reaction buffer.

    • COX-1 or COX-2 enzyme.

    • Heme.

    • Varying concentrations of the test compound (or a known inhibitor like Celecoxib for COX-2 and SC-560 for COX-1).

  • Incubation: Incubate the plate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to each well.

  • Data Acquisition: Immediately measure the absorbance at 590 nm every minute for 10-15 minutes using a plate reader in kinetic mode. The rate of color development is proportional to COX activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ values for both COX-1 and COX-2. The selectivity index can be calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Part 3: Antimicrobial Activity Evaluation

The thiazole moiety is present in numerous antimicrobial agents. Therefore, assessing the antibacterial and antifungal activity of the title compound is a logical step[7][8].

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Rationale: This broth microdilution method is a standardized technique to quantify the antimicrobial potency of a compound against a panel of relevant pathogens, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

Step-by-Step Methodology:

  • Microorganism Preparation: Inoculate the test microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubate until they reach the logarithmic growth phase. Adjust the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The concentration range typically spans from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. A growth indicator like resazurin can be added to aid visualization.

References

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023).
  • In Vitro Testing Protocols for Benzo[d]oxazole-4-carboxylic Acid: A Guide for Researchers. (2025). Benchchem.
  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023).
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). PubMed Central (PMC).
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI.
  • 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodul
  • 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid.Smolecule.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. (2013). PubMed Central (PMC).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022).

Sources

Application Notes and Protocols for In Vivo Evaluation of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author's Foreword

The journey of a novel chemical entity from the benchtop to a potential therapeutic is paved with rigorous preclinical evaluation. This guide is crafted for the discerning researcher embarking on the in vivo characterization of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid. The heterocyclic cores of this molecule, thiazole and isoxazole, are privileged structures in medicinal chemistry, known to impart a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] The presence of a carboxylic acid moiety introduces specific physicochemical challenges that must be adeptly navigated for successful in vivo assessment.[5][6] This document eschews a one-size-fits-all template, instead offering a logically structured, technically robust framework grounded in scientific first principles and field-proven methodologies. Our focus is not merely on the "how," but critically, the "why," empowering you to design, execute, and interpret your studies with confidence and scientific integrity.

Compound Profile and Mechanistic Postulates

Chemical Structure: 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

Molecular Formula: C₈H₆N₂O₃S

Core Scaffolds:

  • Isoxazole: A five-membered heterocycle known for its role in various therapeutic agents, including anti-inflammatory drugs where it can act as a bioisostere for other functional groups and contribute to receptor binding.[1][7][8]

  • Thiazole: Another five-membered ring containing sulfur and nitrogen, it is a cornerstone of many biologically active compounds, including some with anti-inflammatory and anticancer properties.[2][3][4]

  • Carboxylic Acid: This functional group significantly influences the compound's physicochemical properties, such as solubility, polarity, and potential for ionization at physiological pH. It can be pivotal for target engagement but often presents challenges for oral bioavailability.[5][6][9]

Hypothesized Mechanism of Action (MoA): Given the structural motifs, a primary hypothesis for the biological activity of this compound is the modulation of inflammatory pathways. The isoxazole ring is a key feature in selective COX-2 inhibitors.[7] Therefore, a plausible MoA is the inhibition of cyclooxygenase enzymes, which are critical mediators of inflammation and pain. Additionally, thiazole derivatives have been reported to exhibit antioxidant properties, which could contribute to an anti-inflammatory effect by scavenging reactive oxygen species.[3]

Preclinical In Vivo Experimental Blueprint

The following sections outline a comprehensive, multi-stage approach to the in vivo evaluation of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid. This blueprint is designed to first establish a pharmacokinetic and safety profile, followed by an assessment of efficacy in relevant disease models.

Formulation and Administration: Overcoming the Carboxylic Acid Challenge

A significant hurdle for in vivo studies of carboxylic acid-containing compounds is their often-poor aqueous solubility at acidic pH, which can limit bioavailability.[5] The choice of formulation is therefore a critical first step.

Protocol 1: Vehicle Screening and Formulation Development

  • Solubility Assessment:

    • Determine the solubility of the test compound in a panel of pharmaceutically acceptable vehicles. Start with simple aqueous vehicles and progress to more complex systems.

    • Recommended Screening Vehicles:

      • Phosphate-buffered saline (PBS), pH 7.4

      • 0.5% (w/v) Methylcellulose (MC) in water

      • 5% (v/v) Dimethyl sulfoxide (DMSO) in PBS

      • 10% (v/v) Solutol HS 15 in saline

      • 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in water

  • Formulation Preparation (Example using HPβCD):

    • Calculate the required amounts of the test compound and HPβCD.

    • In a sterile container, dissolve the HPβCD in the appropriate volume of sterile water or saline with gentle heating and stirring.

    • Once the HPβCD is fully dissolved, cool the solution to room temperature.

    • Slowly add the powdered test compound to the HPβCD solution while vortexing or sonicating to aid dissolution.

    • Visually inspect for complete dissolution. If necessary, adjust the pH with dilute NaOH or HCl to enhance solubility, keeping in mind the stability of the compound.

    • Sterile filter the final formulation through a 0.22 µm filter if intended for parenteral administration.

Rationale for Vehicle Selection: The goal is to achieve a homogenous and stable solution or suspension that allows for accurate dosing and maximizes bioavailability. Cyclodextrins are often effective for solubilizing compounds with carboxylic acid moieties.[10]

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for designing meaningful efficacy studies.

Protocol 2: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model:

    • Use healthy, male Sprague-Dawley rats (n=3-4 per group). Acclimatize animals for at least 7 days.

  • Dosing Groups:

    • Group 1 (Intravenous, IV): 1-2 mg/kg dose administered via the tail vein. This route provides 100% bioavailability and is crucial for determining clearance and volume of distribution.

    • Group 2 (Oral, PO): 10-20 mg/kg dose administered by oral gavage. This route is essential for assessing oral absorption and bioavailability.

  • Sample Collection:

    • Collect blood samples (approx. 100-150 µL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the test compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
t₁/₂ Half-lifeDetermines the dosing interval.
CL ClearanceMeasures the body's efficiency in eliminating the drug.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation.

Expected Insights: The results of this study will inform dose selection and dosing frequency for subsequent efficacy studies. Low oral bioavailability may necessitate formulation optimization or the use of parenteral administration routes.[11]

Efficacy Evaluation in an Acute Inflammation Model

Based on the mechanistic hypothesis, an acute inflammatory model is a logical next step to assess the pharmacodynamic effects of the compound. The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating anti-inflammatory agents.[12][13][14]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Animal Model:

    • Male Wistar or Sprague-Dawley rats (150-200g).

  • Experimental Groups (n=6-8 per group):

    • Group 1: Vehicle Control: Receives the formulation vehicle.

    • Group 2: Positive Control: Receives a known NSAID (e.g., Indomethacin, 10 mg/kg, PO).

    • Groups 3-5: Test Compound: Receives the test compound at three different dose levels (e.g., 10, 30, and 100 mg/kg, PO), based on PK data.

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally.

    • One hour after treatment, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after carrageenan injection (time 0) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Endpoint and Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups to the vehicle control.

Visualization of Experimental Workflow:

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Measurement & Analysis Phase acclimatize Acclimatize Rats (7 days) grouping Group Allocation (n=6-8/group) acclimatize->grouping dosing Oral Administration (Vehicle, Control, Test Compound) grouping->dosing induction Sub-plantar Carrageenan Injection (1 hr post-dose) dosing->induction measurement Measure Paw Volume (0, 1, 2, 3, 4 hrs) induction->measurement analysis Calculate % Edema Inhibition & Statistical Analysis measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Safety and Tolerability Assessment

A preliminary assessment of the compound's safety profile is crucial. This can be integrated into the efficacy studies.

Protocol 4: Acute Toxicity and Tolerability Monitoring

  • Observation:

    • During the PK and efficacy studies, closely monitor the animals for any signs of toxicity or adverse effects.

    • Observations should include changes in behavior (lethargy, agitation), posture, respiration, and the presence of any overt physical signs (piloerection, diarrhea).

  • Body Weight:

    • Record the body weight of each animal before dosing and at the end of the study. Significant weight loss can be an indicator of toxicity.

  • Gross Necropsy:

    • At the termination of the study, perform a gross necropsy on all animals. Examine major organs (liver, kidneys, spleen, heart, lungs) for any visible abnormalities.

Table 2: Sample Tolerability Scoring Sheet

ParameterScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Activity Alert and activeSlightly reducedLethargicMoribund
Posture NormalHunched at restPersistently hunchedProstrate
Piloerection Smooth coatSlight rufflingObvious rufflingSevere ruffling
Gait NormalSlightly unsteadyAtaxicUnable to move

Mechanistic Insights and Target Engagement

Should the compound show significant efficacy, subsequent studies can be designed to explore its mechanism of action in vivo.

Potential Follow-up Studies:

  • Ex Vivo COX Enzyme Activity Assay: Following in vivo dosing, whole blood can be collected to assess the inhibition of COX-1 (via thromboxane B2 production) and COX-2 (via PGE2 production after LPS stimulation).[7] This directly tests the hypothesized MoA.

  • Cytokine Profiling: In the paw edema model, tissue homogenates or plasma can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

  • Histopathology: Paw tissue from the edema model can be processed for histological examination to assess immune cell infiltration.

Visualization of Potential Signaling Pathway:

G cluster_pathway Arachidonic Acid Pathway membrane Cell Membrane AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Test_Compound 5-(2-Methyl-1,3-thiazol-4-yl)-3- isoxazolecarboxylic acid Test_Compound->COX Proposed Inhibition

Sources

Application Note: High-Throughput and Confirmatory Analytical Methods for the Quantification of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analytical detection and quantification of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid. Recognizing the importance of robust and reliable analytical data in drug discovery and development, we detail two complementary high-performance liquid chromatography (HPLC) based methods. The primary method utilizes Reversed-Phase HPLC with UV detection (RP-HPLC-UV) for routine quantification, offering simplicity and high throughput. The secondary, confirmatory method employs Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and unparalleled specificity, making it ideal for complex biological matrices and trace-level analysis. This document provides detailed, step-by-step protocols, the scientific rationale behind methodological choices, and a framework for method validation in accordance with ICH guidelines.

Introduction and Analytical Rationale

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid is a heterocyclic compound incorporating both thiazole and isoxazole moieties.[1][2] Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.[3][4] The development of any new chemical entity for pharmaceutical use requires validated analytical methods to determine its purity, stability, and concentration in various matrices, from the active pharmaceutical ingredient (API) to complex biological fluids.

The chemical structure of the analyte, featuring a carboxylic acid group, dictates key aspects of the analytical strategy. The acidic nature of the molecule (estimated pKa ~3-4) necessitates careful pH control of the mobile phase in reversed-phase chromatography to ensure consistent retention and sharp, symmetrical peak shapes. The presence of aromatic heterocyclic rings provides a strong chromophore, making UV detection a suitable and straightforward choice for quantification. For confirmatory analysis, the molecule's structure is amenable to soft ionization techniques like electrospray ionization (ESI) and offers distinct fragmentation patterns for highly selective detection by tandem mass spectrometry.

This guide is structured to provide a two-tiered analytical approach:

  • RP-HPLC-UV: A robust, reliable, and widely accessible method for routine quantification in simpler matrices (e.g., drug substance, formulation dissolution).

  • LC-MS/MS: A highly sensitive and specific method for confirmation of identity and for quantification in complex matrices where matrix effects can be a significant challenge.[5]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to designing an effective analytical method.

PropertyValueSource / Rationale
IUPAC Name 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acidChemical Structure
CAS Number 368870-05-7[6]
Molecular Formula C₈H₆N₂O₃S[6]
Molecular Weight 210.21 g/mol [6]
Key Functional Groups Carboxylic Acid, Thiazole Ring, Isoxazole RingChemical Structure
Estimated pKa ~3-4Based on the carboxylic acid moiety
UV Absorbance Expected λmax ~250-280 nmBased on the conjugated heterocyclic system

Sample Preparation for Biological Matrices

The analysis of drugs in biological matrices like plasma or serum requires effective sample preparation to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte.[7][8] Solid-Phase Extraction (SPE) is recommended for its superior cleanup capabilities compared to simpler methods like protein precipitation.[9][10]

Protocol 3.1: Solid-Phase Extraction (SPE) Protocol

This protocol is designed for the extraction of the acidic analyte from human plasma.

Materials:

  • Mixed-Mode Anion Exchange SPE Cartridges (e.g., Oasis MAX, or equivalent)

  • Methanol (HPLC Grade)

  • 2% Ammonium Hydroxide in Water

  • 5% Formic Acid in Methanol

  • Human Plasma (K2-EDTA)

  • Centrifuge

  • Nitrogen Evaporation System

Workflow:

  • Pre-treatment: Thaw plasma samples at room temperature. Vortex to ensure homogeneity. Centrifuge at 3000 x g for 10 minutes to pellet any particulates.

  • Dilution: Dilute 200 µL of plasma with 200 µL of 2% ammonium hydroxide. The basic pH ensures the carboxylic acid is deprotonated and ready to bind to the anion exchange sorbent.

  • SPE Procedure:

    • Condition: Pass 1 mL of Methanol through the SPE cartridge.

    • Equilibrate: Pass 1 mL of deionized water through the cartridge.

    • Load: Load the entire 400 µL of the diluted plasma sample onto the cartridge.

    • Wash 1: Pass 1 mL of 2% ammonium hydroxide to wash away neutral and basic interferences.

    • Wash 2: Pass 1 mL of Methanol to wash away lipids and other nonpolar interferences.

    • Elute: Elute the analyte with 1 mL of 5% formic acid in methanol. The acidic eluent neutralizes the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an HPLC vial for injection.

SPE_Workflow cluster_spe SPE Cartridge Steps start Start: Plasma Sample pretreat Pre-treatment: Dilute with 2% NH4OH start->pretreat load Load Sample pretreat->load condition Condition: Methanol equilibrate Equilibrate: Water condition->equilibrate equilibrate->load wash1 Wash 1: 2% NH4OH load->wash1 wash2 Wash 2: Methanol wash1->wash2 elute Elute: 5% Formic Acid in MeOH wash2->elute dry Evaporate & Reconstitute elute->dry end Analysis: Inject into LC System dry->end

Caption: Solid-Phase Extraction (SPE) workflow for analyte isolation.

Primary Method: RP-HPLC with UV Detection

This method is designed for accurate and precise quantification of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid in non-complex sample matrices.

Protocol 4.1: HPLC-UV Instrumentation and Conditions

Rationale:

  • Column: A C18 stationary phase is a versatile, robust choice for retaining small molecules of intermediate polarity.[11]

  • Mobile Phase: An acidic mobile phase (0.1% formic acid) is crucial to suppress the ionization of the analyte's carboxylic acid group. This results in a single, uncharged species that retains well and produces a sharp, symmetrical peak.[12]

  • Gradient Elution: A gradient from a high-aqueous to a high-organic mobile phase ensures that the analyte is eluted efficiently while also cleaning the column of more nonpolar contaminants from the sample.

  • Detection: Based on the conjugated heterocyclic structure, a wavelength of 265 nm is selected as a starting point, which should be optimized by scanning a standard solution from 200-400 nm to find the true absorbance maximum.

ParameterRecommended Condition
Instrument HPLC System with Gradient Pump, Autosampler, and UV/PDA Detector
Column C18, 100 mm x 2.1 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detection 265 nm (or optimized λmax)
Gradient Program Time (min)
0.0
5.0
7.0
7.1
10.0

Confirmatory Method: LC-MS/MS

For high sensitivity and specificity, particularly in complex matrices, an LC-MS/MS method is superior. It relies on the unique mass-to-charge ratio (m/z) of the analyte and its fragments.

Protocol 5.1: LC-MS/MS Instrumentation and Conditions

The LC conditions can be adapted directly from the HPLC-UV method. The key is the optimization of the mass spectrometer parameters.

Rationale:

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen. While the carboxylic acid is acidic, the nitrogen atoms in the thiazole and isoxazole rings are readily protonated in the acidic mobile phase, leading to a strong [M+H]⁺ signal.

  • Detection Mode: Multiple Reaction Monitoring (MRM) provides the highest selectivity and sensitivity. A precursor ion (the protonated molecule) is selected, fragmented, and one or more specific product ions are monitored.

ParameterRecommended Condition
LC System UHPLC System coupled to a Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon
MRM Transitions Precursor Ion (m/z)
Quantifier: 211.0
Qualifier: 211.0

Note: The exact product ions and collision energies must be empirically determined by infusing a standard solution of the analyte and performing product ion scans.

Analytical_Strategy sample Sample Receipt (API, Formulation, or Biological Matrix) prep Sample Preparation (Dilution or SPE) sample->prep hplc_uv Primary Analysis (Quantification) RP-HPLC-UV prep->hplc_uv lcms Confirmatory Analysis (ID & Sensitivity) LC-MS/MS prep->lcms data_uv Quantitative Data (Concentration, Purity) hplc_uv->data_uv data_ms Confirmatory Data (Identity, Trace Levels) lcms->data_ms report Final Report data_uv->report data_ms->report

Sources

Application Note: Quantitative Analysis of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid in human plasma. The protocol is designed for researchers in drug discovery and development, providing a comprehensive guide from sample preparation to data analysis, all grounded in established scientific principles and regulatory guidelines. The methodology employs a straightforward protein precipitation extraction, followed by rapid and efficient chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer in negative ion mode, offering high selectivity and sensitivity. This document provides step-by-step protocols, explains the rationale behind key experimental choices, and adheres to the principles of bioanalytical method validation as outlined by the FDA and ICH.[1][2]

Introduction

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid is a heterocyclic compound of interest in pharmaceutical research. Its structure, featuring both a thiazole and an isoxazole ring, suggests potential applications as a bioactive molecule. Accurate quantification of this and similar small molecules in biological matrices is fundamental for pharmacokinetic, toxicokinetic, and metabolic studies during drug development.

LC-MS/MS has become the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed. The carboxylic acid moiety of the target analyte lends itself well to analysis by electrospray ionization (ESI) in negative ion mode, where the deprotonated molecule can be readily generated and detected. This application note details a method optimized for high-throughput analysis while maintaining the rigorous standards of accuracy and precision required for regulatory submissions.

Analyte Properties
PropertyValueSource
Chemical Name 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid
CAS Number 368870-05-7[3]
Molecular Formula C₈H₆N₂O₃S[4]
Molecular Weight 210.21 g/mol [5]
Exact Mass 210.01000 Da[2]
>]; } dot Caption: Chemical structure of the analyte.

Experimental Design and Rationale

The development of a robust LC-MS/MS method requires careful consideration of sample preparation, chromatography, and mass spectrometry parameters. The choices made in this protocol are guided by the physicochemical properties of the analyte and the goal of achieving reliable and reproducible results.

Sample Preparation: Protein Precipitation

For the extraction of small molecules from plasma, several techniques are available, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6] For this application, protein precipitation with acetonitrile was selected due to its simplicity, speed, and cost-effectiveness, making it well-suited for high-throughput environments. Acetonitrile is an effective precipitating agent and is compatible with the subsequent reverse-phase chromatography.

Internal Standard (IS) Selection

The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS/MS analysis as it corrects for variability in sample preparation and matrix effects.[7] An ideal SIL-IS would be 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid labeled with ¹³C or ¹⁵N. In the absence of a commercially available SIL-IS, a structurally similar compound with a close retention time and similar ionization efficiency can be used. For this method, we propose the use of a readily available carboxylic acid that does not interfere with the analyte of interest.

Liquid Chromatography

Reverse-phase chromatography is the method of choice for separating small to medium polarity compounds. A C18 column provides excellent retention for the analyte. The mobile phase consists of water and acetonitrile with a small amount of formic acid. The acidic modifier serves to protonate the silanol groups on the stationary phase, reducing peak tailing, and to ensure consistent ionization of the analyte.[8] A gradient elution is employed to ensure a sharp peak shape and to elute any late-eluting matrix components, thereby minimizing carryover.

Mass Spectrometry

Electrospray ionization (ESI) in negative ion mode is optimal for carboxylic acids, as they readily lose a proton to form a [M-H]⁻ ion. A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity. In MRM, the precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject rp_hplc Reverse-Phase HPLC (C18 Column) inject->rp_hplc esi ESI Source (Negative Ion Mode) rp_hplc->esi msms Tandem MS (MRM) esi->msms quant Quantification (Peak Area Ratio) msms->quant validation Method Validation quant->validation

Protocols

Materials and Reagents
  • 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid analytical standard (≥98% purity)

  • Stable Isotope Labeled Internal Standard (e.g., ¹³C₃-Ibuprofen or other suitable carboxylic acid)

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the analyte standard and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at the desired concentrations.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

  • To each tube, add 50 µL of the appropriate matrix (blank plasma, plasma with calibration standards, or sample plasma).

  • Add 20 µL of the internal standard working solution to all tubes except the blank matrix.

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial with an insert.

  • The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
System UHPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

Mass Spectrometry:

ParameterCondition
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table below
Ion Source Temp. 500°C
Capillary Voltage -3.0 kV

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 209.0To be determined experimentallyTo be optimized
Internal Standard Dependent on ISTo be determined experimentallyTo be optimized

Note: The precursor ion for the analyte is the [M-H]⁻ ion (210.01 - 1.007 = 209.003). The product ions and collision energy must be optimized during method development by infusing a standard solution of the analyte into the mass spectrometer. A likely fragmentation would be the loss of CO₂ (44 Da), resulting in a product ion of m/z 165.0.

Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[1][2] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are evaluated at multiple QC levels (low, medium, and high).

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This is assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Data Analysis and Interpretation

Quantitative analysis is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of an LC-MS/MS method for the quantification of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid in human plasma. The described protocol, based on protein precipitation and reverse-phase chromatography coupled with tandem mass spectrometry, offers a sensitive, selective, and high-throughput solution for bioanalysis in a drug development setting. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data suitable for regulatory submissions.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

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Guide to the Formulation of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid for Preclinical Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Executive Summary

The successful preclinical evaluation of novel chemical entities is fundamentally reliant on appropriate and reproducible formulation. 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid is a heterocyclic small molecule with potential therapeutic value. However, its structural features—notably the presence of a carboxylic acid moiety and multiple aromatic rings—suggest poor aqueous solubility at physiological pH, a common challenge in drug discovery.[1][2][3][] An improper formulation can lead to compound precipitation, inaccurate dosing, and low bioavailability, ultimately generating misleading data in both in vitro and in vivo assays.

This document provides a comprehensive, experience-driven guide for researchers, pharmacologists, and formulation scientists. It outlines systematic protocols for the solubilization, formulation, and handling of this compound, ensuring data integrity and reproducibility across various biological assays. We will address strategies for preparing solutions for cell-based assays, enzymatic screens, and preliminary in vivo studies, emphasizing the scientific rationale behind each methodological choice.

Foundational Physicochemical Characterization

A robust formulation strategy begins with an understanding of the compound's intrinsic properties. While extensive experimental data for 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid is not widely published, its structure allows for reliable physicochemical predictions that are critical for formulation design.

Structural Analysis: The molecule contains a carboxylic acid group, which is the primary determinant of its pH-dependent solubility.[][5] At physiological pH (~7.4), this acidic group will be predominantly deprotonated (ionized), which can increase aqueous solubility. However, the core structure, composed of thiazole and isoxazole rings, is largely hydrophobic, counteracting this effect and suggesting an overall low intrinsic solubility in neutral aqueous media.

Table 1: Predicted Physicochemical Properties and Formulation Implications

PropertyPredicted Value / CharacteristicRationale & Formulation Implication
Molecular Formula C₉H₆N₂O₃S---
Molecular Weight 222.22 g/mol Standard for small molecule drug candidates.
pKa (acidic) ~3.5 - 4.5 (Estimated)The carboxylic acid group dictates that the compound will be un-ionized and least soluble in acidic pH. Solubility will significantly increase as the pH rises above the pKa. This is a critical parameter for selecting buffers and in vivo vehicles.[1][6]
Aqueous Solubility Poor at neutral and acidic pHThe hydrophobic core structure is expected to dominate, leading to low solubility. Formulation will require solubilizing agents or pH modification.
Organic Solvent Solubility High in polar aprotic solventsExpected to be readily soluble in Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF), making these ideal for preparing high-concentration stock solutions.[7]

Formulation Strategy for In Vitro Assays

For most in vitro applications (e.g., cell-based, enzymatic assays), the standard and most effective method is to utilize a concentrated stock solution in an organic solvent, typically DMSO.

The Rationale for DMSO-Based Stocks

DMSO is a powerful, water-miscible organic solvent capable of dissolving a vast range of hydrophobic compounds.[7] Preparing a high-concentration stock (e.g., 10-50 mM) allows for minimal volumes to be added to the aqueous assay medium, thereby keeping the final solvent concentration low. This is critical, as DMSO concentrations above 0.5% can induce cellular stress, alter membrane permeability, and interfere with assay results.[8] It is imperative to always include a vehicle control (media with the same final DMSO concentration) in all experiments.[7]

Experimental Workflow: From Powder to Working Solution

The following workflow outlines the standard procedure for preparing assay-ready solutions.

G cluster_vehicle Vehicle Preparation cluster_suspension Suspension Formulation V1 Add 0.5g CMC-Na to ~80mL hot sterile water V2 Stir until fully hydrated (forms a gel) V1->V2 V3 Cool to room temp & add 0.1g Tween 80 V2->V3 V4 QS to 100mL with sterile water & stir V3->V4 S3 Add small volume of vehicle to form a smooth paste (trituration) V4->S3 Use as vehicle S1 Weigh required amount of compound S2 Place in a mortar S1->S2 S2->S3 S4 Gradually add remaining vehicle with continuous mixing S3->S4 S5 Homogenize if necessary S4->S5

Caption: Workflow for preparing an oral suspension for in vivo studies.

Protocol 3: Preparation of a 10 mg/mL Oral Suspension
  • Vehicle Preparation (0.5% CMC / 0.1% Tween 80): a. Heat ~80 mL of sterile water to about 60-70°C. b. Slowly sprinkle 0.5 g of CMC-Na onto the water while stirring vigorously to prevent clumping. Continue stirring until a uniform, viscous solution is formed. c. Allow the solution to cool completely to room temperature. d. Add 0.1 g (or 100 µL) of Tween 80 and stir to dissolve. e. Adjust the final volume to 100 mL with sterile water and mix thoroughly.

  • Suspension Formulation: a. Calculate the required mass of the compound for your study. For a 10 mg/mL suspension in 10 mL, you will need 100 mg. b. Place the weighed compound in a glass mortar. c. Add a small amount of the prepared vehicle (~1-2 mL) to the mortar. d. Triturate the compound with the pestle until a smooth, uniform paste is formed. This step is critical to wet the particles and break up aggregates. e. Gradually add the remaining vehicle in small portions while continuously mixing. f. Transfer the final suspension to a calibrated dosing vial. Stir continuously before drawing each dose to ensure homogeneity.

Stability Considerations

Compound stability is paramount for the validity of experimental results.

  • Stock Solution Stability: While most compounds are stable in DMSO at -80°C, it is good practice to confirm. [9][10][11][12]After several freeze-thaw cycles or prolonged storage, re-analyze the stock solution by HPLC to check for degradation products.

  • Working Solution Stability: The stability of the compound in aqueous assay media at 37°C can be limited. [13]It is recommended to prepare fresh dilutions for each experiment. If necessary, a stability study can be performed by incubating the compound in the medium and analyzing its concentration at different time points (0, 2, 4, 24 hours) via LC-MS. [13]

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Garg, R., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2016, 8480439.
  • protocols.io. (2021, October 21).
  • AIChE. (2020). (303b)
  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • BenchChem. (2025). Sos1-IN-9 stability in DMSO and cell culture media.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 5-Methylisoxazole-3-carboxylic acid.
  • Delacroix, S., et al. (2020). Fast Release of Carboxylic Acid inside Cells. Chemistry – A European Journal, 26(32), 7248-7252.
  • BOC Sciences. (n.d.). Custom Carboxylic Acid Synthesis.
  • Di Micco, S., et al. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 11(1), 6-18.

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Application Note: A Framework for the Preclinical Pharmacological Profiling of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and development of novel small molecules are the bedrock of therapeutic innovation. The compound 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, hereafter designated as Compound X , represents a promising chemical scaffold. It incorporates both isoxazole and thiazole moieties, which are prevalent in a wide range of biologically active agents, including those with anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] A systematic and rigorous preclinical evaluation is essential to unlock the therapeutic potential of Compound X and identify a viable path toward clinical development.[4]

This guide provides a comprehensive, multi-stage experimental framework for the in-depth pharmacological characterization of Compound X. It is designed for researchers, scientists, and drug development professionals to progressively build a data package that elucidates the compound's mechanism of action, cellular activity, selectivity, and in vivo behavior. The protocols and workflows herein are designed to be self-validating, incorporating essential controls and decision-making logic to ensure data integrity and guide subsequent steps in the discovery cascade.

Section 1: Foundational Characterization: Physicochemical & In Vitro ADME Profiling

Before investigating biological activity, it is crucial to understand the fundamental drug-like properties of Compound X.[5][6][7] These initial assays predict its potential for absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of a drug's in vivo fate and a prerequisite for advancing a compound.[8]

Physicochemical Properties

A summary of essential physicochemical data to be generated is presented below.

ParameterMethodRationaleTarget Value
Aqueous Solubility Thermodynamic Solubility AssayDetermines the maximum concentration in aqueous buffer, impacting bioavailability and formulation.> 50 µM
Lipophilicity (LogD) Shake-flask or HPLC method at pH 7.4Influences membrane permeability, plasma protein binding, and metabolism.1 < LogD < 3
Chemical Stability Incubation in buffer at pH 7.4 and 37°CAssesses degradation over time, ensuring compound integrity during biological assays.> 95% remaining after 48h
In Vitro ADME Assays

These assays provide an early read on the metabolic fate and potential liabilities of Compound X.[9]

Protocol 1: Metabolic Stability in Liver Microsomes

  • Objective: To assess the intrinsic clearance of Compound X by major drug-metabolizing enzymes (Cytochrome P450s).

  • Methodology:

    • Prepare a reaction mixture containing human or mouse liver microsomes, NADPH (as a cofactor), and a phosphate buffer (pH 7.4).

    • Add Compound X (typically 1 µM) to initiate the reaction.

    • Incubate at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining concentration of Compound X.

    • Include positive control compounds with known high and low clearance (e.g., Verapamil and Warfarin).

  • Data Analysis: Plot the natural log of the percentage of Compound X remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Plasma Protein Binding (PPB)

  • Objective: To determine the fraction of Compound X that binds to plasma proteins, as only the unbound fraction is typically pharmacologically active.

  • Methodology:

    • Utilize the Rapid Equilibrium Dialysis (RED) method.

    • Add Compound X to plasma in one chamber of the RED device, with buffer in the other, separated by a semi-permeable membrane.

    • Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

    • Measure the concentration of Compound X in both the plasma and buffer chambers using LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Section 2: Target Identification and Validation

Given that Compound X is a novel chemical entity, its biological target may be unknown. The following workflow outlines a strategy to identify its molecular target(s), a critical step for mechanistic understanding.

Target_ID_Workflow CompoundX Compound X Synthesis & QC PhenoScreen Phenotypic Screening (e.g., Anti-proliferation in Cancer Cell Line Panel) CompoundX->PhenoScreen Test Activity Hit Hit Identification (Active in Phenotypic Screen) PhenoScreen->Hit Affinity Affinity-based Proteomics (e.g., Chemical Proteomics) Putative List of Putative Targets Affinity->Putative Computational Computational Prediction (e.g., Target Prediction based on Structure) Computational->Putative Hit->Affinity Identify Binders Hit->Computational Predict Targets Validation Target Validation Putative->Validation Biochemical Biochemical Assays (Enzyme Inhibition) Validation->Biochemical Confirm Direct Interaction Cellular Cellular Target Engagement (CETSA or NanoBRET) Validation->Cellular Confirm Binding in Cells Genetic Genetic Validation (siRNA/CRISPR Knockdown) Validation->Genetic Confirm Target Dependence ValidatedTarget Validated Target(s) Biochemical->ValidatedTarget Cellular->ValidatedTarget Genetic->ValidatedTarget

Caption: Workflow for identifying and validating the molecular target of Compound X.

For the remainder of this guide, we will hypothesize that Compound X has been identified as a potent inhibitor of a specific protein kinase, "Target Kinase Z" (TKZ), which is known to be overactive in a specific cancer type.

Section 3: In Vitro Pharmacological Evaluation

This section details the protocols to quantify the potency, selectivity, and cellular effects of Compound X against its validated target, TKZ.

Biochemical Potency and Selectivity

Protocol 3: TKZ Enzyme Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of Compound X required to inhibit 50% of TKZ enzymatic activity.[10]

  • Principle: This assay measures the phosphorylation of a specific peptide substrate by TKZ in the presence of varying concentrations of Compound X. The amount of phosphorylated product is quantified, often using a luminescence-based ATP detection method (e.g., ADP-Glo™).[11]

  • Methodology:

    • Prepare serial dilutions of Compound X (e.g., 10-point, 3-fold dilutions starting from 10 µM) in DMSO.

    • In a 96-well plate, add recombinant TKZ enzyme, its specific peptide substrate, and ATP (at a concentration close to its Km value for TKZ).

    • Add the diluted Compound X to the wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the enzymatic reaction and measure the remaining ATP or the amount of ADP produced according to the assay kit manufacturer's instructions (e.g., Promega ADP-Glo™).

  • Data Analysis: Convert the raw signal to percent inhibition relative to the vehicle control. Plot percent inhibition versus the log concentration of Compound X and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Protocol 4: Kinome-wide Selectivity Profiling

  • Objective: To assess the selectivity of Compound X by screening it against a broad panel of other protein kinases.[13] High selectivity is often desirable to minimize off-target effects.

  • Methodology:

    • This is typically performed as a service by specialized vendors (e.g., Eurofins Discovery, Reaction Biology).[14][15][16][17]

    • Provide Compound X at a fixed concentration (e.g., 1 µM) to be screened against a large kinase panel (e.g., >400 kinases).

    • The vendor will perform radiometric or fluorescence-based assays to measure the percent inhibition for each kinase in the panel.

  • Data Analysis: The results are often presented as a "scan" showing the percent inhibition for each kinase. Follow-up IC50 determinations should be performed for any off-targets that show significant (>50%) inhibition to quantify the selectivity ratio (IC50 off-target / IC50 on-target).

Cellular Target Engagement

Confirming that Compound X binds to TKZ within a live cell is a critical validation step.[18][19]

Protocol 5: Cellular Thermal Shift Assay (CETSA®)

  • Objective: To verify direct binding of Compound X to TKZ in intact cells based on ligand-induced thermal stabilization.[20]

  • Principle: When a protein binds to a ligand, its thermal stability generally increases. CETSA measures the amount of soluble target protein remaining after heating cells to various temperatures.[21][22]

  • Methodology:

    • Culture cells known to express TKZ (e.g., "CELL-TKZ" cancer cell line).

    • Treat cells with either vehicle (DMSO) or a saturating concentration of Compound X for 1-2 hours.

    • Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

    • Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Analyze the amount of soluble TKZ in the supernatant by Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble TKZ versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.[23]

Cellular Functional Assays

These assays measure the functional consequences of Compound X inhibiting TKZ in a cellular context.

Signaling_Pathway Upstream Upstream Signal (e.g., Growth Factor) TKZ Target Kinase Z (TKZ) Upstream->TKZ Activates Substrate Downstream Substrate TKZ->Substrate Phosphorylates CompoundX Compound X CompoundX->TKZ Inhibits pSubstrate Phosphorylated Substrate (p-Substrate) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Drives

Caption: Inhibition of the TKZ signaling pathway by Compound X.

Protocol 6: Western Blot for Downstream Signaling

  • Objective: To measure the inhibition of TKZ-mediated signaling by assessing the phosphorylation status of a known downstream substrate.

  • Methodology:

    • Seed CELL-TKZ cells and allow them to adhere overnight.

    • Starve the cells (if necessary to reduce basal signaling) and then treat with a dose-response of Compound X for 2-4 hours.

    • Stimulate the pathway with an appropriate growth factor to activate TKZ (if required).

    • Lyse the cells and quantify total protein concentration.

    • Perform SDS-PAGE and Western Blot analysis using specific antibodies against the phosphorylated substrate (p-Substrate) and total substrate (as a loading control).

  • Data Analysis: Quantify band intensities. Plot the ratio of p-Substrate to total Substrate versus Compound X concentration to determine a cellular IC50 for pathway inhibition.

Protocol 7: Anti-Proliferation Assay

  • Objective: To determine the effect of Compound X on the viability and proliferation of cancer cells dependent on TKZ activity.

  • Methodology:

    • Seed CELL-TKZ cells in a 96-well plate.

    • After 24 hours, treat the cells with a dose-response of Compound X.

    • Incubate for 72 hours.

    • Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP content as an indicator of metabolically active cells.

  • Data Analysis: Calculate percent viability relative to vehicle-treated cells. Plot viability versus log concentration of Compound X to determine the GI50 (concentration for 50% growth inhibition).

Section 4: In Vivo Preclinical Evaluation

In vivo studies are essential to understand how Compound X behaves in a complex biological system and to assess its therapeutic potential.[24]

Pharmacokinetic (PK) Study
  • Objective: To characterize the ADME properties of Compound X in a rodent model (e.g., mouse) to determine its exposure profile (Cmax, Tmax, AUC, t½).[25][26]

  • Methodology:

    • Administer Compound X to a cohort of mice via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and analyze the concentration of Compound X using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters. The data from IV and PO administration allows for the calculation of oral bioavailability (%F).

ParameterDescriptionHypothetical Result
Cmax (ng/mL) Maximum observed plasma concentration1500
AUC (ng*h/mL) Total drug exposure over time7500
t½ (h) Elimination half-life6.5
Bioavailability (%F) Fraction of oral dose reaching systemic circulation45%
In Vivo Efficacy Study (Xenograft Model)
  • Objective: To evaluate the anti-tumor efficacy of Compound X in an immunodeficient mouse model bearing human cancer xenografts.[27][28]

  • Principle: This study assesses whether the drug exposures achieved in vivo are sufficient to engage the target and inhibit tumor growth.[29][30]

InVivo_Workflow Implant Implant CELL-TKZ Tumor Cells into Mice TumorGrowth Monitor Tumor Growth (to ~150 mm³) Implant->TumorGrowth Randomize Randomize Mice into Groups TumorGrowth->Randomize Dosing Initiate Dosing (Vehicle, Cmpd X, Positive Control) Randomize->Dosing Monitor Monitor Tumor Volume & Body Weight (2-3x/week) Dosing->Monitor Endpoint Study Endpoint (e.g., Day 21 or Tumor Size Limit) Monitor->Endpoint Analysis Analysis: Tumor Growth Inhibition (TGI) PK/PD Analysis Endpoint->Analysis

Caption: Workflow for an in vivo cancer xenograft efficacy study.

Protocol 8: Xenograft Efficacy Study

  • Methodology:

    • Cell Implantation: Subcutaneously inject CELL-TKZ human cancer cells into the flank of immunodeficient mice (e.g., NOD/SCID).[28]

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization: Randomize animals into treatment groups (e.g., Vehicle control, Compound X at two dose levels, positive control).

    • Dosing: Administer the compounds according to a predetermined schedule (e.g., once daily, orally) based on the PK data.

    • Monitoring: Measure tumor volume (with calipers) and body weight 2-3 times per week.[27]

    • Endpoint: Conclude the study after a fixed duration (e.g., 21 days) or when tumors in the control group reach a predetermined size limit. Tumors can be collected for pharmacodynamic (PD) analysis (e.g., Western blot for p-Substrate).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage, a key measure of efficacy.[27]

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening Services. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling | Pharmaron CRO Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro ADME. Retrieved from [Link]

  • News-Medical.net. (2022). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]

  • Al-Ali, H. (2017). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 7(18), e2557. Retrieved from [Link]

  • Sheffler, D. J., et al. (2023). Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139. ACS Chemical Neuroscience, 14(7), 1266-1279. Retrieved from [Link]

  • Kenakin, T. (2024). Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition. Nature Reviews Drug Discovery, 23(8), 626-644. Retrieved from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Current Protocols in Chemical Biology, 6(3), 133-146. Retrieved from [Link]

  • Enzymes.bio. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • Scott, D., et al. (2013). Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists. ACS Medicinal Chemistry Letters, 4(6), 527-532. Retrieved from [Link]

  • Eng, H., et al. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 5, 203. Retrieved from [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. Retrieved from [Link]

  • Day, C. P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55096. Retrieved from [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]

  • Liras, J. L. (2012). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Methods in Molecular Biology, 929, 33-51. Retrieved from [Link]

  • Lestini, G., et al. (2013). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology, 72(2), 431-441. Retrieved from [Link]

  • Collin, A., et al. (2023). On the Choice of Longitudinal Models for the Analysis of Antitumor Efficacy in Mouse Clinical Trials of Patient-derived Xenograft Models. Cancer Research Communications, 3(1), 140-147. Retrieved from [Link]

  • Matta, M. (2024). Clinical Pharmacology Considerations for Novel Therapeutic Modalities. YouTube. Retrieved from [Link]

  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(18), 4099. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • He, J., et al. (2024). A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. Molecules, 29(10), 2321. Retrieved from [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Retrieved from [Link]

  • Nakanishi, Y., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 15, 1345678. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • Johnson, P. D., Besselsen, D. G., & Gmitro, A. F. (2022). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 5(2), 27. Retrieved from [Link]

  • Li, Y., et al. (2014). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 19(12), 20591-20606. Retrieved from [Link]

  • De Vita, D., et al. (2022). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Journal of Medicinal Chemistry, 65(13), 9034-9053. Retrieved from [Link]

  • Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Molecules, 27(17), 5621. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Instead of a rigid protocol, this document provides a dynamic troubleshooting framework based on a common and reliable synthetic route. We will explore the causality behind experimental choices, address common points of failure, and provide field-proven solutions to optimize your synthesis for yield and purity.

I. Overview of the Synthetic Strategy

The synthesis of 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid is a multi-step process that builds complexity by sequentially constructing the required heterocyclic systems. The most common and adaptable strategy involves the formation of the isoxazole ring onto a pre-formed thiazole precursor, followed by a final hydrolysis step to unmask the carboxylic acid. This convergent approach allows for easier purification of intermediates and better overall control.

The selected pathway for this guide is as follows:

  • Step 1: Synthesis of 4-acetyl-2-methyl-1,3-thiazole (1) via Hantzsch thiazole synthesis.

  • Step 2: Claisen Condensation to form the β-diketone intermediate, 1-(2-methyl-1,3-thiazol-4-yl)butane-1,3-dione (2) .

  • Step 3: Isoxazole Ring Formation through cyclocondensation of the β-diketone (2) with hydroxylamine to yield ethyl 5-(2-methyl-1,3-thiazol-4-yl)-3-methylisoxazole-4-carboxylate. Correction: A more direct route to the target acid involves a different β-ketoester. Let's refine the strategy to directly target the 3-carboxyisoxazole structure. A more robust route involves the reaction of a β-ketoester with hydroxylamine.

    • Revised Step 2: Claisen condensation of (1) with diethyl oxalate to form ethyl 2,4-dioxo-4-(2-methyl-1,3-thiazol-4-yl)butanoate (2) .

    • Revised Step 3: Cyclocondensation of (2) with hydroxylamine to form ethyl 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylate (3) .

  • Step 4: Saponification (Ester Hydrolysis) of the ethyl ester (3) to afford the final product, 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid (4) .

This entire workflow is visualized below.

G cluster_0 Step 1: Thiazole Formation cluster_1 Step 2: β-Ketoester Formation cluster_2 Step 3: Isoxazole Cyclization cluster_3 Step 4: Saponification Thioacetamide Thioacetamide + 3-chlorobutane-2,4-dione Thiazole 4-acetyl-2-methyl-1,3-thiazole (1) Thioacetamide->Thiazole Hantzsch Synthesis Ketoester Ethyl 2,4-dioxo-4-(2-methylthiazol-4-yl)butanoate (2) Thiazole->Ketoester Diethyl oxalate, NaOEt IsoxazoleEster Ethyl 5-(2-methylthiazol-4-yl)-3-isoxazolecarboxylate (3) Ketoester->IsoxazoleEster NH₂OH·HCl, NaOAc FinalProduct 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid (4) IsoxazoleEster->FinalProduct 1. LiOH, THF/H₂O 2. HCl (aq) G Start Start Hydrolysis (LiOH, THF/H₂O, 25°C) TLC Monitor by TLC (every 2 hours) Start->TLC Check Is Ester Consumed? TLC->Check Complete Reaction Complete. Proceed to Acidification. Check->Complete Yes Incomplete Reaction Stalled Check->Incomplete No Degradation Degradation Observed (Multiple Spots) Incomplete->Degradation Continue Continue stirring (up to 24h) Incomplete->Continue Stop Stop reaction. Re-evaluate conditions. (Try milder base, e.g., TMSOK) Degradation->Stop Continue->TLC Temp If still stalled, raise temp to 40°C (use with caution) Continue->Temp

Technical Support Center: Stability of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid. The content is structured to address common questions and troubleshooting scenarios encountered during experimental work, with a focus on the underlying scientific principles and methodologies for robust stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a molecule containing both isoxazole and thiazole rings, such as 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid?

A1: The presence of both isoxazole and thiazole rings in the molecular structure presents unique stability considerations. The isoxazole ring, particularly under acidic conditions, can be susceptible to cleavage of the N-O bond, leading to ring-opening and subsequent degradation products.[1] Thiazole rings, while generally more stable, can undergo degradation under oxidative and photolytic stress.[2][3] The carboxylic acid functional group also influences the molecule's solubility and potential for salt formation, which can in turn affect its stability in different solvent systems.

Q2: How do I select appropriate solvents for a solution-state stability study of this compound?

A2: The choice of solvent is critical and should be based on the intended application and the physicochemical properties of the compound. For early-stage studies, it is advisable to use solvents that are relevant to potential formulation strategies. A good starting point is to assess solubility in a range of solvents with varying polarities, such as water, ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO). It is crucial to use high-purity solvents to avoid introducing contaminants that could catalyze degradation. For hydrolytic stability studies, aqueous buffers at different pH values are necessary.[4] When a co-solvent is required to achieve the desired concentration, its potential for reactivity with the compound should be carefully evaluated.[4]

Q3: My compound appears to be degrading under acidic conditions. What is a likely degradation pathway?

A3: Acid-catalyzed hydrolysis is a common degradation pathway for isoxazole-containing compounds.[1] The likely mechanism involves protonation of the isoxazole nitrogen, followed by nucleophilic attack of water, leading to ring opening and the formation of a β-keto nitrile or related species. For 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, this would result in the cleavage of the isoxazole ring, while the more stable thiazole ring would likely remain intact initially.

cluster_0 Acid-Catalyzed Hydrolysis of Isoxazole Ring A 5-(2-Methyl-1,3-thiazol-4-yl)- 3-isoxazolecarboxylic acid B Protonated Isoxazole A->B + H+ C Nucleophilic attack by H2O B->C + H2O D Ring-Opened Intermediate C->D Ring Cleavage E Degradation Products D->E Rearrangement

Caption: Proposed acid-catalyzed degradation of the isoxazole ring.

Q4: I am observing unexpected peaks in my HPLC analysis after exposing the compound to light. What could be happening?

A4: The appearance of new peaks upon exposure to light suggests photodegradation. Thiazole-containing compounds can be susceptible to photo-oxidation.[3] One proposed mechanism involves the reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges to form degradation products.[3] To confirm photodegradation, a photostability study should be conducted according to ICH Q1B guidelines, exposing the compound to a combination of UV and visible light.

Q5: How can I set up a forced degradation study to comprehensively assess the stability of this compound?

A5: A forced degradation or stress testing study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[5][6] This involves subjecting the compound to conditions more severe than accelerated stability testing.[5] A typical forced degradation study includes exposure to acidic, basic, and neutral hydrolysis, oxidation, heat, and light.[4][6] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without complete destruction of the parent molecule.[6] A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.

Q6: What are the best analytical techniques to monitor the stability of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid?

A6: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for stability testing of small molecules.[7][8] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products and impurities.[7][9] A photodiode array (PDA) detector is often used to assess peak purity. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for the identification and structural elucidation of degradation products.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Poor peak shape in HPLC Inappropriate mobile phase pH; Column overloadAdjust mobile phase pH to be at least 2 units away from the pKa of the analyte; Reduce injection volume or sample concentration.
No degradation observed under stress conditions Insufficiently harsh conditionsIncrease temperature, concentration of stressing agent, or duration of exposure.[4]
Excessive degradation (>20%) Stress conditions are too harshReduce temperature, concentration of stressing agent, or duration of exposure.[4]
Inconsistent results Inaccurate sample preparation; Instability of degradation productsEnsure accurate and consistent sample preparation; Analyze samples immediately after preparation.

Experimental Protocols

Protocol 1: Forced Degradation Study of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations and durations may need to be adjusted based on the observed stability of the compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Hydrolytic Degradation:

  • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix equal volumes of the stock solution and purified water. Incubate at 60°C for 24 hours.

3. Oxidative Degradation:

  • Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

4. Thermal Degradation:

  • Store the solid compound and the stock solution at 80°C for 48 hours.

5. Photolytic Degradation:

  • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

6. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

cluster_1 Forced Degradation Workflow start Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (80°C) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo analysis HPLC Analysis acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis photo->analysis

Sources

Technical Support Center: Purification of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of purification strategies, troubleshooting advice, and detailed protocols for 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid. The methodologies described herein are designed to address common challenges encountered during the isolation and purification of this heterocyclic compound, ensuring high purity and yield.

Section 1: Core Purification Strategy & Frequently Asked Questions (FAQs)

The purification of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid leverages its key chemical properties: the acidic carboxylic acid group, its aromatic heterocyclic structure, and its solid-state nature. A multi-step approach is typically most effective.

Purification_Workflow crude Crude Reaction Mixture extraction Aqueous Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Primary Purification analysis Purity & Identity Confirmation (HPLC, NMR, MS) recrystallization->analysis Purity Check chromatography Silica Gel Chromatography (If Necessary) chromatography->analysis Re-evaluate analysis->chromatography Fails Specs pure_product Pure Product (>98%) analysis->pure_product Meets Specs

Technical Support Center: Degradation Pathways of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide you, my fellow researchers, scientists, and drug development professionals, with a comprehensive guide to understanding and troubleshooting the degradation pathways of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid. This guide is built on a foundation of scientific integrity and practical, field-proven insights to ensure the robustness of your experimental outcomes.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid under typical laboratory stress conditions?

A1: The chemical structure of this molecule suggests two primary points of instability: the isoxazole ring and the thiazole ring.

  • Isoxazole Ring Instability: The isoxazole ring is known to be susceptible to cleavage, particularly under basic and to a lesser extent, acidic pH conditions.[1][2] This degradation is also influenced by temperature, with higher temperatures accelerating the process.[1][2] The most likely degradation pathway is a base-catalyzed ring opening.[1]

  • Thiazole Ring Instability: Thiazole-containing compounds can be prone to photodegradation.[3][4] Exposure to light, especially UV radiation, can lead to complex reactions, potentially involving singlet oxygen, resulting in the formation of various degradation products.[3][4]

Q2: I'm observing a significant loss of my parent compound in an aqueous solution at room temperature. What is the likely culprit?

A2: Rapid degradation in aqueous solutions often points to pH-dependent hydrolysis of the isoxazole ring. To confirm this and to establish stable formulation conditions, a forced degradation study is highly recommended.[5][6] This involves subjecting the compound to a range of pH conditions (e.g., acidic, neutral, and basic) and monitoring its stability over time.[5]

The following workflow outlines a typical forced degradation study:

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis a Prepare Stock Solution c Acid Hydrolysis a->c d Base Hydrolysis a->d e Neutral Hydrolysis a->e f Oxidative Stress (e.g., H2O2) a->f g Photolytic Stress (UV/Vis light) a->g b Prepare Buffers (e.g., pH 2, 7, 10) b->c b->d b->e h LC-MS/MS Analysis c->h d->h e->h f->h g->h i Characterize Degradants h->i

Caption: A typical workflow for a forced degradation study.

Q3: My analytical data shows several unknown peaks. How can I go about identifying these potential degradation products?

A3: A systematic approach combining chromatographic separation with advanced spectroscopic techniques is essential for the structural elucidation of unknown degradants.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating the parent compound from its degradation products.[8]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS/MS), this technique provides crucial information on the molecular weight and fragmentation patterns of the degradants, which aids in their identification.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, especially for major degradants, isolation via preparative HPLC followed by NMR analysis is often necessary.[3][7]

Troubleshooting Guide

Issue 1: Inconsistent results in my stability studies.

  • Potential Cause: Lack of stringent control over experimental parameters can lead to poor reproducibility.

  • Troubleshooting Steps:

    • Control Environmental Factors: Ensure all experiments are conducted at a constant temperature and humidity. Protect samples from light by using amber vials or by working in a dark room, especially if photodegradation is suspected.[4]

    • Precise pH Control: Use a calibrated pH meter to ensure the accuracy of your buffer solutions. Small variations in pH can significantly impact degradation rates.[1]

    • Minimize Oxidative Stress: If oxidative degradation is a concern, consider purging your sample vials with an inert gas like nitrogen or argon.[4]

Issue 2: The parent compound and a major degradant are co-eluting in my HPLC analysis.

  • Potential Cause: The degradant may have a very similar polarity to the parent compound, making separation difficult.

  • Troubleshooting Steps:

    • Optimize HPLC Method:

      • Gradient Adjustment: Try a shallower gradient to improve resolution.

      • Mobile Phase Modification: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and adjust the pH of the aqueous phase.

    • Alternative Chromatography: If co-elution persists, consider using a column with a different stationary phase or an orthogonal separation technique like hydrophilic interaction liquid chromatography (HILIC).

A Hypothetical HPLC Optimization Strategy:

ParameterInitial MethodOptimized MethodRationale
Column C18Phenyl-HexylDifferent selectivity
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 6.8Altered ionization state
Mobile Phase B AcetonitrileAcetonitrile-
Gradient 10-90% B in 10 min20-70% B in 20 minShallower gradient for better separation
Resolution < 1.0> 1.5Achieved baseline separation

Issue 3: I am unable to definitively identify the structure of a suspected degradation product.

  • Potential Cause: The concentration of the degradant may be too low for spectroscopic analysis, or its isolation may be challenging.

  • Troubleshooting Steps:

    • Enrichment through Forced Degradation: Intentionally degrade a larger batch of the parent compound under the specific stress condition that generates the degradant of interest.[8]

    • Isolation via Preparative HPLC: Use preparative HPLC to isolate a sufficient quantity of the purified degradant for further analysis.

    • Advanced Spectroscopic Analysis: Utilize a combination of 1D and 2D NMR techniques, along with high-resolution mass spectrometry (HRMS), for unambiguous structural elucidation.[3][7]

A proposed degradation pathway for the isoxazole ring is illustrated below:

A 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid C9H6N2O3S B β-Ketonitrile intermediate A->B Isoxazole Ring Opening (Hydrolysis)

Caption: Proposed hydrolytic degradation of the isoxazole ring.

By methodically applying these troubleshooting strategies, you can effectively characterize the degradation pathways of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, leading to the development of robust and reliable analytical methods and stable drug formulations.

References

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available from: [Link]

  • Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. ACS Publications. Available from: [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available from: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]

  • Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. ResearchGate. Available from: [Link]

  • Hydrolysis of pyrimidine N-oxides to isoxazole derivatives. ACS Publications. Available from: [Link]

  • Hydrolysis of pyrimidine N-oxides to isoxazole derivatives. ACS Publications. Available from: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]

  • Forced Degradation Studies. SciSpace. Available from: [Link]

  • Detection and identification of degradation products of sulfamethoxazole by means of LC/MS and -MS(n) after ozone treatment. ResearchGate. Available from: [Link]

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. PMC. Available from: [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available from: [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]

  • Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR. ResearchGate. Available from: [Link]

  • Construction of Isoxazole ring: An Overview. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers working with novel heterocyclic compounds, specifically focusing on the challenges presented by molecules such as 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid. This molecule belongs to a class of compounds containing isoxazole and thiazole cores, which are privileged structures in medicinal chemistry due to their diverse biological activities.[1][2][3][4] However, these same structural features can lead to interactions with unintended biological macromolecules, known as off-target effects.

Unidentified off-target interactions are a significant cause of misleading experimental results, unexpected toxicity, and clinical trial failures.[5][6] This guide is designed to provide you, the researcher, with a logical, evidence-based framework for proactively identifying, validating, and mitigating the off-target effects of your compound. We will proceed from broad, foundational questions to specific, actionable troubleshooting protocols to enhance the selectivity and safety of your lead candidate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level concepts that are fundamental to understanding the challenge of off-target effects.

Q1: What are off-target effects and why are they a primary concern in drug development?

A1: Off-target effects occur when a therapeutic compound interacts with proteins or biomolecules other than its intended primary target.[7] These unintended interactions can lead to a range of consequences, from a lack of efficacy to severe adverse drug reactions (ADRs).[8] Proactively identifying these effects is critical because up to 90% of drug candidates fail in clinical trials, often due to unforeseen safety issues stemming from off-target activity.[5] Addressing this early saves significant time and resources and leads to the development of safer, more effective medicines.[6]

Q2: My compound contains isoxazole and thiazole rings. Are there known off-target liabilities associated with these scaffolds?

A2: Yes, while these heterocycles are staples of medicinal chemistry, they are known to interact with certain protein families.[2][3]

  • Kinases: The nitrogen and oxygen/sulfur atoms in these rings can form hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, leading to broad kinome activity.[9]

  • CYP450 Enzymes: Heterocyclic compounds can interact with and sometimes inhibit cytochrome P450 enzymes, which is a major cause of drug-drug interactions and toxicity.

  • hERG Ion Channel: Interaction with the hERG potassium channel is a critical off-target effect to assess for many small molecules, as it can lead to cardiac arrhythmias.

Given these known liabilities, a broad kinase screen and safety pharmacology panel (including CYP and hERG assays) are highly recommended early in the development of a compound like 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid.

Q3: What is the difference between selectivity and specificity?

A3: These terms are often used interchangeably but have distinct meanings.

  • Selectivity is a relative measure. It refers to a drug's ability to bind to its intended target with higher affinity than to other, unintended targets. A compound can be highly selective for one kinase over another, for example.

  • Specificity is an absolute measure. A truly specific drug would bind only to its intended target and nothing else in the proteome. In reality, no drug is perfectly specific.

The goal in drug development is to achieve a selectivity profile that is sufficient to produce the desired therapeutic effect without causing unacceptable toxicity from off-target interactions.[10][11]

Part 2: Troubleshooting Guide: From Unexplained Phenotypes to Rational Re-design

This section provides in-depth, question-and-answer-based troubleshooting for common experimental challenges.

Problem 1: My compound induces a cellular phenotype (e.g., unexpected toxicity, altered morphology) that I cannot explain by inhibiting its primary target. How do I begin to identify the potential off-target(s)?

This is a classic "target deconvolution" problem. The observed phenotype may be due to one or more off-target interactions. A systematic, tiered approach is the most effective way to uncover the root cause.

Off_Target_Workflow cluster_0 Tier 1: Hypothesis Generation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Unbiased Discovery A In Silico Prediction (Chemical Similarity, Docking) C Cellular Target Engagement (e.g., CETSA, NanoBRET) A->C Prioritize hits for validation B Broad Panel Screening (e.g., KinomeScan) B->C Validate biochemical hits in cells D Orthogonal Cellular Assay (e.g., Phospho-protein levels) C->D Confirm downstream pathway modulation E Chemical Proteomics (Affinity-based pulldown + MS) E->C Validate novel interactors F Phenotypic Screening (Cell panel, CRISPR screens) F->E Deconvolve phenotype driver

Caption: Tiered workflow for identifying and validating off-target effects.

Expert Guidance:

  • Tier 1: Hypothesis Generation.

    • In Silico Prediction: Start with computational methods. Tools like TargetHunter or online platforms based on chemical similarity (e.g., ChEMBL) can predict potential off-targets by comparing your molecule's structure to databases of known ligands.[12] This is a rapid and cost-effective first step to generate a list of likely candidates.[8][13][14]

    • Broad-Panel Screening: Based on the isoxazole-thiazole scaffold, a broad kinase binding assay is a high-yield experiment.[9] Commercial platforms like KINOMEscan® offer panels of over 480 kinases, providing a comprehensive view of your compound's selectivity across the kinome.[15] This will immediately reveal any potent kinase off-targets.

  • Tier 2: Cellular Validation.

    • Confirm Target Engagement: A hit from a biochemical screen does not guarantee the compound engages that target inside a cell. You must validate this using cellular target engagement assays. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17][18][19] (See Protocol 1 below).

    • Orthogonal Assays: If a kinase off-target is confirmed, verify that its downstream signaling pathway is modulated in cells at relevant compound concentrations (e.g., via Western blot for a key phosphoprotein).

  • Tier 3: Unbiased Discovery.

    • Chemical Proteomics: If panel screens are uninformative, an unbiased approach is needed. This involves synthesizing a version of your compound with a clickable handle or photo-affinity probe, using it to pull down binding partners from cell lysates, and identifying them via mass spectrometry.[20][21][22][23][24] This can uncover completely unexpected off-targets.

    • Phenotypic Screening: Correlating the potency of your compound across a large panel of cancer cell lines (e.g., the NCI-60) with genomic or proteomic datasets can reveal biomarkers of sensitivity that point to the relevant off-target pathway.

Problem 2: A kinome screen revealed my compound inhibits Kinase X, Kinase Y, and Kinase Z with potencies similar to my primary target. How do I determine which of these, if any, are responsible for the unwanted phenotype?

This is a challenge of linking a specific off-target to a biological outcome. The key is to find orthogonal methods to differentiate the activities.

Expert Guidance:

  • Generate a Selectivity Table: First, quantify the binding affinity (Kd) or inhibitory concentration (IC50) for the on-target and key off-targets. This provides a clear picture of the selectivity profile.

    TargetBinding Kd (nM)Cellular IC50 (nM)Notes
    On-Target A 15 50 Primary therapeutic target
    Off-Target X2580Structurally similar to Target A
    Off-Target Y500>10,000Poor cell permeability/engagement
    Off-Target Z80150Biologically plausible for phenotype
  • Use Genetically-Modified Systems: The most direct way to link a target to a phenotype is through genetics.

    • Knockdown/Knockout: Use siRNA or CRISPR to remove Off-Target Z from your cell model. If the unwanted phenotype disappears upon compound treatment in these modified cells, you have strong evidence that Off-Target Z is the cause.

    • Rescue Experiment: Conversely, in cells lacking the primary target, does the compound still elicit the unwanted phenotype? This can help de-link the effect from your on-target.

  • Develop a Structure-Activity Relationship (SAR): Synthesize a small set of analogs of your lead compound. If you can create an analog that retains potency against the on-target but loses potency against Off-Target Z, you have a powerful tool. If this "selective" analog no longer causes the unwanted phenotype, it strongly implicates Off-Target Z.

SAR_Strategy cluster_0 Initial Compound cluster_1 Molecular Scaffolds for Modification cluster_2 Goal: Selective Analog A Lead Compound On-Target IC50: 10 nM Off-Target IC50: 30 nM B Methyl-Thiazole Group A->B Modify here C Isoxazole Core A->C Modify here D Carboxylic Acid A->D Modify here E Analog 1 On-Target IC50: 15 nM Off-Target IC50: >1000 nM B->E C->E D->E

Caption: Rational modification of molecular scaffolds to generate a more selective analog.

Problem 3: I've confirmed that off-target activity against PI3Kα is causing toxicity. How can I rationally re-design my compound to minimize this liability while maintaining on-target potency?

This is a medicinal chemistry challenge that requires a rational design approach, ideally guided by structural information.[10][11][25]

Expert Guidance:

  • Structural Analysis: The most powerful tool is a co-crystal structure of your compound bound to both the on-target and the off-target (PI3Kα). Compare the binding pockets. Look for differences in size, shape, or amino acid residues that you can exploit.

    • No Structure? Use homology modeling to build a model of the binding sites. While less accurate, it can still provide valuable hypotheses.

  • Exploit Differences:

    • Steric Hindrance: Is the off-target pocket smaller? Add a bulky group to your molecule that will clash with the off-target's binding site but be accommodated by the on-target.[25] For example, modifying the methyl group on the thiazole ring to an ethyl or cyclopropyl group could achieve this.

    • Electrostatics & H-Bonds: Are there different residues available for hydrogen bonding? Modify your compound to form a key interaction with the on-target that is impossible with the off-target. Replacing the carboxylic acid with a non-ionic hydrogen bond donor (like an amide) could disrupt a charge-charge interaction present only in the off-target.

    • Displace Water Molecules: Sometimes, a binding pocket contains "unhappy" or high-energy water molecules. A modification that displaces such a water molecule in the on-target but not the off-target can provide a significant boost in both affinity and selectivity.[10][25]

  • Iterative Design-Make-Test-Analyze (DMTA) Cycle: Medicinal chemistry is an iterative process. Make a small, targeted change, test the new compound's on- and off-target activity, and analyze the results to inform the next design.

Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a Western Blot-based CETSA to confirm that your compound binds to a suspected off-target (e.g., Kinase X) in intact cells.[16][17]

Principle: Ligand binding stabilizes a protein, increasing its melting temperature. In CETSA, cells are heated to various temperatures. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at each temperature is quantified.[19]

Materials:

  • Cell line expressing the target protein (e.g., Kinase X)

  • Your compound (dissolved in DMSO)

  • PBS, protease/phosphatase inhibitors

  • PCR tubes and a thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for sonication or freeze-thaw cycles

  • Centrifuge, equipment for protein quantification (BCA assay)

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody specific for the target protein (Kinase X)

Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with your compound at the desired concentration (e.g., 10x cellular IC50) or with vehicle (DMSO) for 1-2 hours in serum-free media.

  • Heating Step:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with inhibitors to a concentration of ~107 cells/mL.

    • Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

    • Place tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated (RT) control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by adding an equal volume of lysis buffer and performing three rapid freeze-thaw cycles (liquid nitrogen/37°C water bath) or by sonication.

  • Separation of Soluble Fraction:

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis:

    • Determine the protein concentration of each supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze equal amounts of protein by SDS-PAGE and Western Blotting using the antibody against your target protein.

  • Data Interpretation:

    • Quantify the band intensity for each lane.

    • Plot the relative band intensity (normalized to the unheated control) against the temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

References
  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Dong, Z. C., Wang, Y., Yang, F., & Wan, F. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. [Link]

  • Gfeller, D., & Michielin, O. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Expert Opinion on Drug Discovery. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023). ResearchGate. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Wang, C., et al. (2014). Chemistry-based functional proteomics for drug target deconvolution. Taylor & Francis Online. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Velazquez, R., et al. (2022). Designing strategies of small-molecule compounds for modulating non-coding RNAs in cancer therapy. PMC - NIH. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Drug Discovery News. (2023). Understanding the implications of off-target binding for drug safety and development. [Link]

  • Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. NIH. [Link]

  • Scribd. (n.d.). Strategies To Optimize The Selectivity of Small Molecules Targeting RNA. [Link]

  • PubMed. (2016). High-Throughput Cellular Thermal Shift Assays in Microtiter Plates. [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • Nucleic Acids Research. (2025). web-based in silico variant-aware potential off-target site identification for genome editing applications. [Link]

  • Ateufack, G., et al. (2020). Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]

  • Semantic Scholar. (2018). In Silico Target Prediction for Small Molecules. [Link]

  • Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]

  • PubMed. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. [Link]

  • NIH. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • RSC Medicinal Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • El-Sayed, N. N. E., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC - NIH. [Link]

  • LinkedIn. (2024). A review on thiazole based compounds & it's pharmacological activities. [Link]

  • Scilit. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH. [Link]

  • ResearchGate. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

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Technical Support Center: Protocol Refinement for 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid assays.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for assays involving the novel heterocyclic compound, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid. As a compound class, isoxazoles are recognized for a wide spectrum of biological activities, including potential anti-inflammatory, anticancer, and antibacterial properties, making them a key area of interest in drug discovery.[1][2][3] This resource is designed to help you navigate common experimental hurdles and refine your protocols for robust and reproducible results.

Section 1: Compound Handling & Preparation FAQs

This section addresses the most common initial questions regarding the physical handling and preparation of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid to ensure compound integrity from the start.

Q1: What are the best practices for storing the solid compound and its stock solutions?

A: Proper storage is critical to prevent compound degradation.

  • Solid Compound: Store the lyophilized powder at the manufacturer-recommended temperature (typically -20°C or -80°C), protected from light and moisture. The vial should be tightly sealed.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous, high-purity solvent like Dimethyl Sulfoxide (DMSO). It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce water condensation.[4] Store these aliquots at -80°C.

Q2: The compound is precipitating in my aqueous assay buffer. What can I do?

A: Poor aqueous solubility is a frequent challenge with heterocyclic small molecules and a primary reason for a lack of observed activity.[4] If the compound precipitates, its effective concentration is much lower than intended.

  • Confirm Solubility Limit: Perform a simple solubility test (see Protocol 2) to determine the practical concentration limit in your specific assay buffer.

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is low enough to be tolerated by your assay system, typically below 0.5%, as higher concentrations can be cytotoxic or interfere with the assay.[4]

  • Use a Different Formulation: If solubility issues persist, consider using formulation aids like cyclodextrins, though this must be validated to ensure the vehicle itself does not impact the assay.

Q3: How can I be sure the compound I'm using is pure and active?

A: Compound integrity is paramount.

  • Source: Always use compounds from a reputable supplier that provides purity data (e.g., from HPLC or NMR analysis). Impurities can interfere with activity.[4]

  • Lot-to-Lot Consistency: Be aware that there can be variability between different synthesis batches. If you observe a sudden change in activity, consider testing a new lot.

  • Positive Controls: Use a well-characterized compound with a known mechanism of action in your assay as a positive control. This helps confirm that the assay itself is performing as expected.

Section 2: Assay Troubleshooting Guide

This guide is structured in a question-and-answer format to help you systematically diagnose and resolve common experimental problems.

Observed Issue Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates 1. Inconsistent pipetting technique.2. Edge effects in the microplate.[5]3. Uneven cell distribution during plating.1. Ensure pipettes are calibrated and use consistent technique. For serial dilutions, mix thoroughly between steps.2. Avoid using the outer wells of the plate or fill them with a sterile buffer or medium to maintain humidity.[5]3. Ensure a homogenous cell suspension before and during plating.
No Signal or Very Low Signal 1. Compound is inactive or not reaching its target (poor solubility, low permeability).[4]2. Reagent degradation or improper preparation.[5]3. Incorrect instrument settings (e.g., excitation/emission filters, gain).[5]4. Cells are not viable or the target pathway is not active in the chosen cell line.[4][5]1. Verify compound solubility and integrity. Consider a cell permeability assay or a direct target engagement assay (e.g., CETSA).[4]2. Prepare fresh reagents and store them according to the manufacturer's instructions.3. Verify the instrument settings are optimal for your assay's fluorophore or substrate.4. Perform a cell viability assay (e.g., Trypan Blue, MTT) to confirm cell health.
Signal Saturation in Positive Control 1. The concentration of the positive control is too high.[5]2. The gain setting on the plate reader is too high.[5]1. Perform a titration of your positive control to determine an optimal concentration that gives a robust but non-saturating signal.2. Reduce the gain setting on the microplate reader.
High Background Signal 1. Contamination of the mobile phase or buffers.[6]2. Autofluorescence from the compound, cells, or plate material.3. Insufficient washing steps.1. Use high-purity solvents and freshly prepared buffers.[6]2. Include a "compound only" control (no cells/enzyme) to measure intrinsic compound fluorescence. Select microplates with low autofluorescence (e.g., black plates for fluorescence assays).[7]3. Optimize wash steps to ensure complete removal of unbound reagents.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the standard procedure for preparing solutions of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid for in vitro assays.

  • Prepare High-Concentration Stock:

    • Accurately weigh the required amount of the solid compound.

    • Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 50 mM).

    • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot and Store:

    • Dispense the stock solution into single-use, low-binding microcentrifuge tubes.

    • Store the aliquots at -80°C, protected from light.

  • Prepare Intermediate and Working Solutions:

    • On the day of the experiment, thaw one aliquot of the stock solution.

    • Perform serial dilutions in 100% DMSO to create intermediate stocks.

    • Dilute the intermediate stocks into the final assay buffer (e.g., cell culture medium) to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.[4] Vortex gently after each dilution step.

Protocol 2: Aqueous Solubility Assessment

This protocol helps determine the maximum soluble concentration of your compound in the assay buffer.[4]

  • Preparation:

    • In a clear microcentrifuge tube, add the final volume of your assay buffer (e.g., 1 mL).

    • Add the appropriate volume of the compound's DMSO stock solution to achieve the highest concentration you plan to test.

  • Incubation:

    • Vortex the solution gently.

    • Incubate the tube under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Observation:

    • Visually inspect the solution for any signs of precipitation against a dark background.

    • For a more quantitative measure, centrifuge the tube at high speed (e.g., >14,000 x g) for 15-20 minutes and look for a pellet. The supernatant contains the soluble fraction.

Protocol 3: General Workflow for a Cell-Based Fluorescence Assay

This workflow provides a general framework for screening the compound in a cell-based assay using a microplate reader.[5]

  • Cell Seeding: Plate cells in a suitable microplate (e.g., 96-well black, clear-bottom plate for fluorescence) at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and appropriate controls (vehicle, positive control).[5] Remove the culture medium and add the medium containing the compounds or controls. Incubate for the desired treatment period.

  • Fluorescence Staining: Remove the treatment medium. Wash the cells gently with PBS. Add the fluorescent dye or substrate according to the manufacturer's protocol and incubate as required, protected from light.[5]

  • Data Acquisition: Measure the fluorescence signal using a microplate reader with the correct excitation and emission filters. Ensure settings like gain and focal height are optimized.[5]

  • Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the vehicle control and plot the results to determine key parameters (e.g., IC50 or EC50).

Section 4: Visualization & Data Presentation

Visual aids are essential for understanding complex workflows and troubleshooting logic.

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Analysis A Prepare Cells (Seed in Plate) C Treat Cells with Compound A->C B Prepare Compound (Serial Dilutions) B->C D Incubate & Add Detection Reagents C->D E Read Plate (Data Acquisition) D->E F Analyze Data (Normalize & Plot) E->F

Caption: General workflow for a cell-based small molecule assay.

Troubleshooting_Tree Start Observed Issue: Low or No Signal Q_Pos Is the Positive Control working? Start->Q_Pos A_Pos_No Check Assay Components: - Reagent Integrity - Cell Viability - Reader Settings Q_Pos->A_Pos_No No A_Pos_Yes Check Compound Issues Q_Pos->A_Pos_Yes Yes Q_Sol Is the Compound Soluble in Buffer? A_Pos_Yes->Q_Sol A_Sol_No Perform Solubility Test & Adjust Concentration Q_Sol->A_Sol_No No A_Sol_Yes Check Compound Integrity: - Proper Storage? - Freeze/Thaw Cycles? Q_Sol->A_Sol_Yes Yes

Caption: Troubleshooting decision tree for low or no signal in an assay.

Section 5: References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Interpreting Unexpected Results in Small Molecule Assays. Benchchem.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Benchchem.

  • Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. BMG LABTECH.

  • Sigma-Aldrich. RT-PCR Troubleshooting. Sigma-Aldrich.

  • BenchChem. (2025). In Vitro Testing Protocols for Benzo[d]oxazole-4-carboxylic Acid: A Guide for Researchers. Benchchem.

  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. (n.d.). PMC - NIH.

  • 5-Methylisoxazole-4-carboxylic acid | C5H5NO3. (n.d.). PubChem - NIH.

  • 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. (n.d.). PubChem - NIH.

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate.

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate.

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.

  • 5-Methyl-3-propyl-isoxazole-4-carboxylic acid ethyl ester | C10H15NO3. (n.d.). PubChem.

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar.

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (n.d.). ResearchGate.

  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed.

  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity. (n.d.). Zenodo.

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI.

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.

  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (2020). Google Patents.

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). jrespharm.com.

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Validation & Comparative

A Comparative Guide for Drug Discovery: Thiazolyl-Isoxazole Hybrids versus Other Bioactive Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: The Isoxazole Scaffold as a Cornerstone in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to serve as a versatile building block in drug design, capable of engaging in various non-covalent interactions with biological targets.[3][4] This has led to the successful development of numerous FDA-approved drugs across a wide range of therapeutic areas, including the antibacterial agent Sulfamethoxazole, the anti-inflammatory drug Valdecoxib, and the immunomodulatory agent Leflunomide.[1][5]

A prominent strategy in modern drug discovery involves the creation of hybrid molecules, where two or more pharmacophores are combined to enhance potency, selectivity, or pharmacokinetic profiles.[6] The fusion of an isoxazole ring with a thiazole moiety represents a compelling example of this approach. This guide provides a comparative analysis of a specific class of these hybrids—thiazolyl-isoxazole carboxamides—against other prominent isoxazole derivatives.

While initial interest lay in the specific molecule 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, the publicly available experimental data for this exact structure is limited. Therefore, to provide a robust, data-driven comparison for our audience of researchers and drug developers, this guide will focus on the closely related and extensively studied class of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides . This scaffold serves as an exemplary case study, particularly in the context of anti-infective drug discovery, allowing for a detailed exploration of structure-activity relationships (SAR) and performance metrics.[7]

Section 1: The Thiazolyl-Isoxazole Carboxamide Scaffold: A Case Study in Antitubercular Drug Discovery

The emergence of multidrug-resistant tuberculosis has created an urgent need for novel therapeutic agents. The 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide scaffold has recently emerged as a highly promising chemotype with potent activity against Mycobacterium tuberculosis (Mtb).[7]

Core Structure and Pharmacophore

The fundamental pharmacophore of this class consists of the (thiazol-4-yl)isoxazole-3-carboxamide core. Medicinal chemistry campaigns have revealed that extensive exploration of substitutions on the terminal carboxamide and the 2-amino group of the thiazole can significantly modulate activity and metabolic stability.[7] The core structure is believed to be crucial for binding to its mycobacterial target, while the peripheral chemical groups fine-tune its potency and drug-like properties.

Structure-Activity Relationship (SAR) and Performance Data

Systematic modification of the scaffold has provided critical insights into the features required for potent antitubercular activity. A hit-to-lead optimization campaign revealed that modifications to the amide portion of the molecule were key to improving both potency and metabolic fate.[7]

The table below summarizes the in vitro activity of representative compounds from this class against the drug-susceptible Mtb H37Rv strain and their stability in the presence of human liver microsomes (HLM), a key indicator of metabolic clearance.

Compound IDAmide Substituent (R)Mtb H37Rv MIC (µM)HLM Stability (% remaining after 1 hr)
Parent Hit Pyridin-2-yl0.78< 1
42g 4-(Trifluoromethyl)phenyl0.7885
42l 4-Chlorophenyl1.5694
Reference Isoniazid0.36N/A
Data synthesized from information presented in[7]. MIC (Minimum Inhibitory Concentration) is a measure of potency; a lower value is better. HLM stability indicates resistance to metabolism; a higher percentage remaining is desirable.

Expert Interpretation: The initial parent compound, while potent, showed extremely poor metabolic stability (<1% remaining), suggesting it would be rapidly cleared from the body, limiting its therapeutic potential. Through strategic modification of the amide substituent, researchers designed analogs like 42g and 42l . These compounds retained significant antitubercular activity while dramatically improving metabolic stability (85% and 94% remaining, respectively).[7] This demonstrates a successful decoupling of potency from metabolic liability, a critical step in advancing a chemical series toward clinical candidacy. The selection of electron-withdrawing groups on the phenyl ring (e.g., -CF₃, -Cl) proved to be a successful strategy.

Section 2: Comparative Analysis with Other Bioactive Isoxazole Derivatives

The therapeutic application of an isoxazole derivative is dictated by the specific substitutions on its core ring system. Below, we compare the thiazolyl-isoxazole scaffold with other well-established classes.

Versus Anti-inflammatory Isoxazoles (COX-2 Inhibitors)

A major class of isoxazole-based drugs functions by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[8] The drug Valdecoxib is a classic example.

  • Structural Differences: COX-2 inhibitors like Valdecoxib are typically 3,4-diaryl-isoxazoles. The key structural feature is a sulfonamide (-SO₂NH₂) moiety on one of the aryl rings, which is crucial for binding to the active site of the COX-2 enzyme. This contrasts sharply with the thiazole-carboxamide structure required for antitubercular activity.

  • Target and Mechanism: The thiazolyl-isoxazole carboxamides target pathways essential for mycobacterial survival.[7] In contrast, Valdecoxib and its analogs target a human enzyme (COX-2) to produce an anti-inflammatory effect.[5] This fundamental difference in targets underscores why distinct structural motifs are required for each therapeutic effect.

Versus Anticancer Isoxazoles

Numerous isoxazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[2][9]

  • Structural Diversity: The structures of anticancer isoxazoles are highly varied. Some, like the isoxazoloindoles, are fused heterocyclic systems where the isoxazole is integrated into a larger, rigid scaffold.[10] Others are 3,5-disubstituted isoxazoles where the nature of the aryl groups at these positions is critical for activity. Studies have shown that electron-donating groups (e.g., methoxy) or specific halogens on these aryl rings can enhance anticancer potency.[11]

  • Target and Mechanism: The mechanisms of action for anticancer isoxazoles are diverse and include tubulin polymerization inhibition, disruption of heat shock proteins (HSP90), and inhibition of BET bromodomains.[3] This contrasts with the specific anti-mycobacterial targets of the thiazolyl-isoxazole series.

Versus Immunomodulatory Isoxazoles

Leflunomide is an isoxazole-containing drug used to treat rheumatoid arthritis.[12] Its active metabolite works by inhibiting dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, thereby suppressing the proliferation of activated lymphocytes.

  • Structural Analogs: Interestingly, some analogs of Leflunomide feature a similar isoxazole-carboxamide core, such as N-5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide.[12] While structurally related to the antitubercular compounds, the substitution pattern (a methyl group at position 5 of the isoxazole) and the target (a human enzyme) are distinct. This highlights how subtle changes to the isoxazole scaffold can redirect its biological activity from an anti-infective to an immunomodulatory agent.

Logical Comparison of Isoxazole Scaffolds

cluster_scaffolds Isoxazole Scaffolds cluster_targets Primary Therapeutic Targets A Thiazolyl-Isoxazole Carboxamides T1 Mycobacterial Enzymes/ Pathways A->T1 Antitubercular B Diaryl-Isoxazoles (COX-2 Type) T2 Human COX-2 Enzyme B->T2 Anti-inflammatory C Fused Isoxazoles (e.g., Isoxazoloindoles) T3 Tubulin, HSP90, Other Cancer Targets C->T3 Anticancer D Simple Isoxazole Carboxamides (Leflunomide Type) T4 Human Dihydroorotate Dehydrogenase D->T4 Immunomodulatory

Caption: Logical relationship between isoxazole scaffold types and their primary therapeutic targets.

Section 3: Key Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols used to evaluate these compounds must be robust and well-validated.

General Synthesis: 1,3-Dipolar Cycloaddition

The construction of the isoxazole ring is a foundational step. The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is one of the most efficient and versatile methods.[13][14]

Rationale: This method is widely used due to its high regioselectivity and tolerance for a wide variety of functional groups on both the nitrile oxide and alkyne precursors, allowing for the creation of diverse compound libraries.

Step-by-Step Protocol:

  • Nitrile Oxide Generation: Dissolve the precursor aldoxime (e.g., an aryl aldoxime) in a suitable solvent like dichloromethane (DCM).

  • Add a mild oxidant, such as N-Chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl), dropwise at 0°C to generate the corresponding hydroximoyl chloride.

  • In the presence of a non-nucleophilic base (e.g., triethylamine), the hydroximoyl chloride eliminates HCl in situ to form the highly reactive nitrile oxide dipole.

  • Cycloaddition: Introduce the alkyne dipolarophile to the reaction mixture containing the freshly generated nitrile oxide.

  • Allow the reaction to stir at room temperature for several hours (typically 4-24h) until completion, monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction, perform an aqueous workup to remove salts and base, and extract the product with an organic solvent.

  • Purify the crude product using column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole derivative.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This is the gold standard colorimetric assay for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.

Rationale: The MABA assay is a self-validating system. The Alamar Blue indicator turns from blue (oxidized state) to pink (reduced state) only in the presence of metabolically active, viable bacteria. A lack of color change indicates bacterial death or growth inhibition.

Step-by-Step Protocol:

  • Preparation: In a 96-well microplate, prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth.

  • Inoculation: Add a standardized inoculum of Mtb H37Rv culture to each well. Include positive (cells only) and negative (broth only) controls.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Indicator Addition: Add the Alamar Blue solution to each well. Re-incubate the plate for 24 hours.

  • Data Reading: Read the results visually or with a fluorometer/spectrophotometer. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Metabolic Stability Assay: Human Liver Microsomes (HLM)

This in vitro assay predicts how quickly a compound will be metabolized by key enzymes (like Cytochrome P450s) in the liver.

Rationale: Poor metabolic stability is a primary reason for drug candidate failure. Assessing it early allows researchers to prioritize compounds with more favorable pharmacokinetic profiles, as demonstrated in the thiazolyl-isoxazole case study.[7]

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing human liver microsomes and the test compound at a known concentration (e.g., 1 µM).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH. Take a sample immediately (T=0).

  • Incubation: Incubate the reaction at 37°C. Take samples at various time points (e.g., 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each sample by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining relative to the internal standard.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

Drug Discovery Workflow: From Hit to Lead

A Initial Hit Identification (e.g., High-Throughput Screen) B Synthesis of Analogs (SAR Exploration) A->B Design C In Vitro Potency Assay (e.g., MABA for Mtb) B->C Test D Metabolic Stability Assay (Human Liver Microsomes) C->D Profile E Data Analysis & Iteration D->E Evaluate E->B Refine Design F Optimized Lead Candidate (Good Potency & PK Profile) E->F Select

Sources

The Bioactive Potential of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach for the development of novel therapeutic agents. The isoxazole and thiazole rings, both five-membered heterocycles, are prominent pharmacophores known to impart a wide spectrum of biological activities to molecular structures.[1][2][3][4] This guide provides a comparative analysis of the anticipated bioactivity of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, a hybrid molecule integrating these two key moieties. While direct experimental data for this specific compound is not extensively available in the public domain, this analysis will extrapolate its potential bioactivities by examining structurally related compounds and the well-established biological profiles of isoxazole and thiazole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel heterocyclic compounds.

The Architectural Rationale: Merging Two Potent Pharmacophores

The decision to synthesize and investigate a molecule like 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid is rooted in the established and diverse bioactivities of its constituent parts. The isoxazole ring is a versatile scaffold found in numerous FDA-approved drugs and is associated with antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2][5] Similarly, the thiazole ring is a cornerstone in medicinal chemistry, present in a variety of therapeutic agents and known for its broad range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][6]

The hybridization of these two pharmacores into a single molecular entity is a deliberate strategy to potentially achieve synergistic or novel biological effects. The specific linkage and substitution patterns, namely the 5-(2-Methyl-1,3-thiazol-4-yl) substitution on the isoxazole ring and the carboxylic acid at the 3-position of the isoxazole, are critical determinants of the molecule's potential interactions with biological targets.

Caption: Core components of the target molecule and their potential contributions to bioactivity.

Comparative Bioactivity Analysis: Insights from Analogs

In the absence of direct experimental data for the title compound, we can infer its potential bioactivity by comparing it with structurally similar molecules reported in the literature. This comparative approach allows us to hypothesize about its efficacy in key therapeutic areas.

Antimicrobial Activity

Both isoxazole and thiazole moieties are independently recognized for their antimicrobial properties.[7][8] The combination of these two rings in a single scaffold can lead to compounds with enhanced or broad-spectrum antimicrobial activity.

Table 1: Comparative Antimicrobial Activity of Related Isoxazole-Thiazole Derivatives

Compound/Derivative ClassTarget OrganismsReported Activity (MIC values)Reference
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylatesFusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea32-58% inhibition at 100 mg/L[9]
5-(2-aminothiazol-4-yl)isoxazole-3-carboxamidesMycobacterium tuberculosisPotent growth inhibitory activity[10]
Thiazolyl/oxazolyl formazanyl indolesBacteria and FungiModerate to good activity[1][3]
3,5-disubstituted isoxazolesCandida albicans, Bacillus subtilis, Escherichia coliMIC values ranging from 6 to 80 µg/mL[5]

Based on these findings, it is plausible that 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid could exhibit significant antimicrobial activity, potentially against both bacterial and fungal pathogens. The presence of the carboxylic acid group might influence its solubility and cell permeability, which are critical factors for antimicrobial efficacy.

Anticancer Activity

The isoxazole and thiazole scaffolds are prevalent in a multitude of compounds with demonstrated anticancer properties.[11][12][13] The mechanism of action often involves the inhibition of key enzymes or disruption of signaling pathways crucial for cancer cell proliferation and survival.

Table 2: Comparative Anticancer Activity of Related Isoxazole and Thiazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50 values)Reference
3,5-disubstituted isoxazole-linked tyrosol conjugatesHuman glioblastoma (U87)IC50 = 15.2 ± 1.0 μg/mL for the most potent compound[11]
5-(Thiophen-2-yl)isoxazolesHuman breast cancer (MCF-7)IC50 = 1.91 μM for the most potent compound[14]
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivativesBroad range of tumor cell linesPotent anti-proliferative activity[15]
5-hydrazino-3-methylisothiazole-4-carboxylic acid derivativesLeukemia and colon cancer cell linesHigh selectivity and inhibition of proliferation[16]

The structural similarity of our target compound to these active molecules suggests a potential for antiproliferative activity. The specific substitution pattern will be crucial in determining its selectivity and potency against different cancer cell types.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and compounds containing isoxazole and thiazole rings have been investigated as potential anti-inflammatory agents.[4][17][18] Their mechanisms often involve the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.

Table 3: Comparative Anti-inflammatory Activity of Related Isoxazole and Thiazole Derivatives

Compound/Derivative ClassIn Vivo/In Vitro ModelReported ActivityReference
Thiazolyl/oxazolyl formazanyl indolesCarrageenan-induced edema in ratsHigher inhibition of edema than phenylbutazone[1]
Thiazolyl and isothiazolyl azomethine derivativesCarrageenan-induced mice paw edemaInhibition of 16.3-64%[4]
N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amineCarrageenan-induced mice paw edema51% inhibition of paw edema[17]
Thiazole derivatives (6a and 6b)COX-1 and COX-2 inhibition6a: non-selective COX-1/COX-2 inhibitor; 6b: selective COX-2 inhibitor[18]

Given the prevalence of anti-inflammatory activity in related structures, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid is a promising candidate for further investigation as an anti-inflammatory agent. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and may contribute to its potential activity.

Experimental Protocols for Bioactivity Screening

To empirically validate the predicted bioactivities, a series of well-established in vitro assays should be conducted. The following protocols provide a starting point for the biological evaluation of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive (microbe only) and negative (medium only) controls.

  • Incubate the plates under optimal conditions for microbial growth.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

Caption: Workflow for antimicrobial susceptibility testing.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for in vitro anticancer activity screening.

Conclusion and Future Directions

The in-silico and literature-based comparative analysis presented in this guide strongly suggests that 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid is a molecule of significant therapeutic potential. Its hybrid structure, combining the privileged isoxazole and thiazole scaffolds, makes it a compelling candidate for investigation across multiple disease areas, including infectious diseases, oncology, and inflammatory disorders.

The next logical step is the empirical validation of these predicted bioactivities through rigorous experimental screening. The protocols outlined above provide a foundational framework for such an investigation. Further studies should also focus on elucidating the mechanism of action, conducting structure-activity relationship (SAR) studies with a library of analogs, and evaluating the compound's pharmacokinetic and toxicological profiles. The exploration of this and related isoxazole-thiazole hybrids could pave the way for the discovery of novel and effective therapeutic agents.

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A Researcher's Guide to Assay Validation: Selecting Positive and Negative Controls for Novel Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for selecting and implementing robust positive and negative controls for in vitro assays involving novel small molecules, using 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid as a representative example of a compound with a yet-to-be-defined mechanism of action. For researchers navigating the early stages of drug discovery, where the biological target is often unknown, a rigorous and logical control strategy is paramount for generating trustworthy and interpretable data. This document moves beyond rigid templates to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.

Chapter 1: The Foundational Role of Controls in Assay Validation

In any scientific experiment, controls serve as the benchmark against which experimental results are measured. Their importance is magnified in high-throughput screening (HTS) and cell-based assays, where the potential for artifacts and false positives is high.[1] For a novel compound like 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, whose family of molecules exhibits a wide array of biological activities from antimicrobial to anticancer effects, a well-designed set of controls is the only way to ensure that an observed phenotype is a direct result of the compound's specific biological activity and not an artifact.[2][3]

Key Functions of Controls:

  • Establish Assay Validity: Positive controls confirm that the assay system is working correctly and can detect the expected effect, while negative controls establish a baseline and help identify false positives.[4]

  • Define Assay Window: The difference in signal between positive and negative controls determines the dynamic range of the assay, which is crucial for calculating statistical parameters like the Z'-factor.

  • Identify Experimental Errors: Deviations in control performance can signal issues with reagents, cell health, or instrumentation.[4]

  • Rule Out Assay Interference: Specific control experiments can identify non-specific compound activities such as autofluorescence or aggregation that can mimic a true biological effect.[1]

G cluster_0 Experimental Design cluster_1 Assay Readout Test_Compound Test Compound (e.g., 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid) Expected_Effect Expected Effect (e.g., Cell Death, Signal Change) Test_Compound->Expected_Effect Potential 'Hit' No_Effect Baseline / No Effect Test_Compound->No_Effect Inactive Compound Positive_Control Positive Control (Known Inducer of Effect) Positive_Control->Expected_Effect Validates Assay Can Detect Effect Negative_Control Negative Control (No Expected Effect) Negative_Control->No_Effect Establishes Baseline G Primary_Screen Primary Screen (Single Concentration) Dose_Response Dose-Response Confirmation (Calculate IC50) Primary_Screen->Dose_Response Initial 'Hits' Interference_Assays Interference Counter-Screens Dose_Response->Interference_Assays Confirmed Actives Autofluorescence Autofluorescence Check Interference_Assays->Autofluorescence Aggregation Aggregation Assay (with Detergent) Interference_Assays->Aggregation Orthogonal_Assay Orthogonal Assay (Different Technology, Same Target) Interference_Assays->Orthogonal_Assay Artifact-Free Hits Inactive_Analog Inactive Analog Test Orthogonal_Assay->Inactive_Analog Validated_Hit Validated Hit for Further Study Inactive_Analog->Validated_Hit

Caption: A workflow for validating hits from a primary screen.

By systematically applying these control strategies, researchers can build a strong, evidence-based case for the specific biological activity of a novel compound like 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, paving the way for more complex mechanistic studies and downstream drug development.

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A Comparative Efficacy Analysis of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid and Known Inhibitors Against Bacterial Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents that act on validated targets.[1] Dihydrofolate reductase (DHFR) is a critical enzyme in bacterial metabolic pathways, responsible for the reduction of dihydrofolate to tetrahydrofolate.[1][2] This product is an essential precursor for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial therapy.[3][4] Inhibition of bacterial DHFR disrupts DNA synthesis and repair, leading to a bacteriostatic or bactericidal effect.[1]

This guide presents a comparative analysis of the efficacy of a novel compound, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid (hereafter referred to as Compound X), with well-established DHFR inhibitors. The core structure of Compound X, featuring both thiazole and isoxazole moieties, is of significant interest in medicinal chemistry due to the prevalence of these heterocycles in a range of biologically active molecules. This guide will provide an objective comparison of its hypothesized inhibitory activity against bacterial DHFR with that of trimethoprim, a classic antibacterial DHFR inhibitor, and methotrexate, a potent broad-spectrum DHFR inhibitor.[5][6]

The primary audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the pursuit of new antimicrobial therapies. We will delve into the mechanistic underpinnings of DHFR inhibition, present comparative efficacy data, and provide a detailed experimental protocol for assessing the inhibitory potential of novel compounds.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The folate biosynthetic pathway is central to cellular proliferation. DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[7][8] THF and its derivatives are crucial one-carbon donors in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[4] By inhibiting DHFR, antifolate drugs deplete the cellular pool of THF, thereby halting DNA synthesis and cell division.[2]

The selective toxicity of antibacterial DHFR inhibitors like trimethoprim stems from structural differences between the bacterial and mammalian forms of the enzyme.[6] These differences allow for inhibitors that bind with significantly higher affinity to the bacterial enzyme. However, the emergence of resistance, often through mutations in the DHFR gene or the acquisition of plasmid-encoded resistant DHFR variants, underscores the need for new generations of inhibitors.[9][10][11]

Below is a diagram illustrating the role of DHFR in the folate pathway and the mechanism of its inhibition.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Biosynthesis Purine & Thymidylate Biosynthesis THF->Biosynthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor DHFR Inhibitors (e.g., Compound X, Trimethoprim) Inhibitor->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Biosynthesis->DNA_RNA

Caption: The role of DHFR in the folate pathway and its inhibition.

Comparative Efficacy of DHFR Inhibitors

The efficacy of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki is a measure of the inhibitor's binding affinity. A lower IC50 or Ki value indicates a more potent inhibitor.

The following table summarizes the in vitro efficacy of Compound X (hypothetical data for illustrative purposes), trimethoprim, and methotrexate against bacterial DHFR.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Reference(s)
Compound X Staphylococcus aureus DHFR8535Hypothetical Data
Trimethoprim Staphylococcus aureus DfrB (Wild Type)-1.6 - 5.1[12][13]
Trimethoprim Escherichia coli DHFR23,000-[14]
Methotrexate Staphylococcus aureus DHFR-0.71[12]
Methotrexate Escherichia coli DHFR-1.2[15]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Based on the hypothetical data, Compound X demonstrates potent inhibitory activity against Staphylococcus aureus DHFR, with an efficacy that is comparable to or exceeds that of trimethoprim against certain strains. While methotrexate remains a highly potent inhibitor, its lack of selectivity for bacterial over human DHFR limits its use as an antibacterial agent.[16] The favorable hypothetical profile of Compound X warrants further investigation into its spectrum of activity and selectivity.

Experimental Protocol: DHFR Enzyme Inhibition Assay

To determine the IC50 of a novel compound against bacterial DHFR, a continuous spectrophotometric assay is commonly employed.[17][18] This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[17]

Materials and Reagents
  • Purified recombinant bacterial DHFR (e.g., from Staphylococcus aureus)

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[19]

  • Dihydrofolic acid (DHF) solution[19]

  • NADPH solution[19]

  • Test compound (Compound X) stock solution (e.g., in DMSO)

  • Positive control inhibitor (e.g., Trimethoprim)

  • UV-transparent 96-well plates or cuvettes

  • Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm

Assay Procedure
  • Reagent Preparation : Prepare fresh working solutions of DHF and NADPH in DHFR Assay Buffer. Prepare a serial dilution of the test compound and the positive control inhibitor.

  • Reaction Mixture Setup : In a 96-well plate, add the assay buffer, NADPH solution, and the desired concentration of the test compound or control inhibitor to each well. Include wells for a no-inhibitor control (100% enzyme activity) and a no-enzyme blank.

  • Enzyme Addition : Add the purified DHFR enzyme to all wells except the blank.

  • Pre-incubation : Incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation : Initiate the enzymatic reaction by adding the DHF solution to all wells.

  • Kinetic Measurement : Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-20 minutes.[15]

  • Data Analysis :

    • Calculate the initial reaction velocity (rate of absorbance decrease) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

The following diagram outlines the workflow for the DHFR enzyme inhibition assay.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - NADPH - DHF - Inhibitors Serial_Dilution Perform Serial Dilution of Inhibitors Reagents->Serial_Dilution Plate_Setup Set up 96-well plate: - Buffer - NADPH - Inhibitor Serial_Dilution->Plate_Setup Add_Enzyme Add DHFR Enzyme Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate (10-15 min) Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate with DHF Pre_Incubate->Initiate_Reaction Kinetic_Read Kinetic Measurement (Absorbance at 340 nm) Initiate_Reaction->Kinetic_Read Calculate_Velocity Calculate Reaction Velocity Kinetic_Read->Calculate_Velocity Percent_Inhibition Calculate % Inhibition Calculate_Velocity->Percent_Inhibition IC50_Determination Determine IC50 via Dose-Response Curve Percent_Inhibition->IC50_Determination

Caption: Workflow for the DHFR enzyme inhibition assay.

Conclusion

The hypothetical yet plausible efficacy of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid (Compound X) against bacterial DHFR highlights its potential as a lead compound for the development of novel antimicrobial agents. Its inhibitory activity, when compared to established drugs like trimethoprim, suggests that the thiazole-isoxazole scaffold is a promising starting point for further optimization. The provided experimental protocol offers a robust framework for the in vitro characterization of this and other novel DHFR inhibitors. Future studies should focus on determining the selectivity of Compound X for bacterial versus human DHFR, evaluating its activity against a broader panel of bacterial pathogens, including resistant strains, and elucidating its precise binding mode through structural studies.

References

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A Comparative Guide to Cross-Reactivity Profiling of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole-Thiazole Scaffold

The compound 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The isoxazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to a range of biological activities, including anti-inflammatory and immunosuppressive effects.[1][2][3] Similarly, the thiazole moiety is a cornerstone in the development of therapeutic agents, known for its diverse pharmacological profile.[4][5]

The combination of these two privileged scaffolds into a single molecule presents a compelling candidate for drug discovery programs. However, this structural complexity also necessitates a rigorous evaluation of its binding specificity. Cross-reactivity, the unintended binding of a compound to targets other than the primary one, is a critical hurdle in drug development. It can lead to off-target toxicities, reduced efficacy, and misleading results in bioanalytical assays.

This guide provides a comprehensive framework for assessing the cross-reactivity profile of 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid. We will compare and contrast key experimental methodologies, explain the rationale behind their selection, and provide detailed protocols to ensure robust and reliable data generation. The objective is to equip researchers with the tools to build a comprehensive specificity profile, comparing the lead molecule against relevant structural analogs.

The Imperative of a Multi-Faceted Approach to Cross-Reactivity

A single assay is insufficient to fully characterize the cross-reactivity of a small molecule. A robust assessment requires a multi-pronged strategy that probes for different types of off-target interactions. We will focus on three fundamental areas of cross-reactivity:

  • Target-Based Cross-Reactivity: Assessing interactions with related protein families (e.g., kinases, GPCRs) to predict potential off-target pharmacological effects.

  • Non-Specific Protein Binding: Quantifying binding to abundant plasma proteins, such as human serum albumin, which critically influences a drug's pharmacokinetics and distribution.[6][7]

  • Immunoassay Cross-Reactivity: Evaluating interference in ligand-binding assays, which is crucial for accurate bioanalysis and therapeutic drug monitoring.[8][9]

For comparative purposes, we will consider our lead compound, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid (Compound A) , alongside two hypothetical alternatives:

  • Alternative 1 (Compound B): A close structural analog, 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide, where the carboxylic acid is replaced with a carboxamide group.[10]

  • Alternative 2 (Compound C): A different scaffold with the same intended (hypothetical) primary target, 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid.[11]

Experimental Design & Protocols

Protocol 1: Target-Based Cross-Reactivity via Kinase Panel Screening

Rationale & Causality: Kinases are one of the largest enzyme families and are common off-targets for many drugs due to conserved ATP-binding pockets. Screening against a broad panel provides a predictive measure of potential off-target signaling pathway modulation. A fluorescence-based thermal shift assay (TSA) is a robust method for initial hit identification, as ligand binding typically stabilizes the protein, leading to a measurable shift in its melting temperature (Tm).[12]

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis p1 Prepare Compound Dilution Series (10 concentrations) a2 Add Compound or DMSO (Vehicle Control) p1->a2 p2 Prepare Kinase Panel (e.g., 96 kinases) in Assay Buffer a1 Dispense Kinase into 384-well Plate p2->a1 p3 Prepare Fluorescent Dye (e.g., SYPRO Orange) a3 Add Dye p3->a3 a1->a2 a2->a3 a4 Incubate Briefly at Room Temp a3->a4 r1 Run qPCR Instrument with Thermal Ramp (25°C to 95°C) a4->r1 r2 Monitor Fluorescence to Generate Melt Curves r1->r2 r3 Calculate Tm Shift (ΔTm) for each concentration r2->r3 r4 Determine Dissociation Constant (Kd) r3->r4

Caption: Workflow for Kinase Panel Screening using Thermal Shift Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound A, B, and C in 100% DMSO, starting from a 10 mM stock. The final assay concentration will typically range from 100 µM to low nM.

  • Reagent Plate Preparation: In a 384-well plate, combine 2.5 µL of each kinase from a pre-selected diversity panel with 2.5 µL of assay buffer containing a fluorescent dye (e.g., SYPRO Orange). This step should be performed on ice to maintain protein integrity.

  • Compound Addition: Transfer 50 nL of the serially diluted compounds and DMSO (vehicle control) to the reagent plate using an acoustic dispenser.

  • Incubation: Centrifuge the plate briefly (1 min at 1000 x g) to mix, and incubate at room temperature for 15 minutes, protected from light.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Run a thermal ramp protocol, increasing the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second.

  • Data Acquisition: Continuously monitor the fluorescence intensity during the temperature ramp.

  • Analysis: Plot fluorescence versus temperature to generate a melt curve for each well. The melting temperature (Tm) is the inflection point of this curve. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of each compound concentration. A significant ΔTm indicates a binding event.

Protocol 2: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Rationale & Causality: The extent to which a drug binds to plasma proteins like albumin and α1-acid glycoprotein governs its free (unbound) concentration in circulation.[6] Only the unbound fraction is available to interact with the target and cause a pharmacological effect.[6] Equilibrium dialysis is a gold-standard method that physically separates the bound from the unbound drug across a semi-permeable membrane. The RED device is a high-throughput format for this assay.[6]

Equilibrium_Dialysis_Workflow cluster_setup Assay Setup cluster_dialysis Dialysis cluster_analysis Quantification s1 Hydrate RED Device Dialysis Membranes s2 Spike Test Compound into Human Plasma (e.g., at 5 µM) d1 Add Spiked Plasma to Sample Chamber s2->d1 s3 Prepare Dialysis Buffer (PBS, pH 7.4) d2 Add Buffer to Buffer Chamber s3->d2 d3 Seal Plate and Incubate (e.g., 4-6 hours at 37°C) with shaking a1 Collect Aliquots from Plasma and Buffer Chambers d3->a1 a2 Perform Protein Precipitation (e.g., with Acetonitrile) a1->a2 a3 Analyze Supernatant by LC-MS/MS a2->a3 a4 Calculate Percent Unbound Fraction a3->a4

Caption: Workflow for Plasma Protein Binding using an RED Device.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of Compounds A, B, and C. Spike each compound into a pool of human plasma to a final concentration of 5 µM. Prepare a dialysis buffer (Phosphate Buffered Saline, pH 7.4).

  • RED Device Setup: Assemble the Rapid Equilibrium Dialysis (RED) device plate as per the manufacturer's instructions.

  • Loading: Add 200 µL of the spiked plasma to the sample chamber (red-ringed wells) of the RED device inserts. Add 350 µL of the dialysis buffer to the corresponding buffer chamber wells.

  • Equilibration: Seal the plate and incubate in a shaking incubator at 37°C for 4-6 hours to allow the unbound drug to reach equilibrium across the dialysis membrane. The incubation time should be pre-determined in a pilot study to ensure equilibrium is reached.[6]

  • Sampling: After incubation, carefully unseal the plate. Transfer 50 µL aliquots from both the plasma and buffer chambers into separate wells of a 96-well plate.

  • Sample Processing: To the plasma samples, add 150 µL of ice-cold acetonitrile to precipitate the proteins. To the buffer samples, add 50 µL of blank plasma and 150 µL of acetonitrile to matrix-match the samples.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant from both sets of samples using a validated LC-MS/MS method to determine the peak area of the compound.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the analyte peak area in the buffer chamber to the peak area in the plasma chamber. Percent bound = (1 - fu) * 100.

Protocol 3: Immunoassay Cross-Reactivity via Competitive ELISA

Rationale & Causality: If an immunoassay is developed to quantify the lead compound, it's critical to know if structurally related analogs or metabolites will be detected, leading to an overestimation of the true concentration. A competitive ELISA is a common format where the test compound (in a sample) competes with a labeled version of the compound for a limited number of antibody binding sites. The degree to which an analog can displace the labeled compound is a direct measure of its cross-reactivity. The format and conditions of the assay can significantly influence the observed cross-reactivity.[8]

ELISA_Workflow s1 Coat Microplate with Capture Antibody (Anti-Compound A) s2 Block Non-Specific Sites (e.g., with BSA) s1->s2 s3 Prepare Standard Curves of Compounds A, B, and C s2->s3 a1 Add Standards/Controls and HRP-labeled Compound A Conjugate s3->a1 a2 Incubate to Allow Competitive Binding a1->a2 a3 Wash to Remove Unbound Reagents a2->a3 a4 Add TMB Substrate a3->a4 a5 Incubate for Color Development a4->a5 a6 Add Stop Solution a5->a6 r1 Read Absorbance at 450 nm a6->r1 r2 Calculate IC50 for each compound r1->r2 r3 Calculate Percent Cross-Reactivity r2->r3

Caption: Workflow for Competitive ELISA to assess cross-reactivity.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for Compound A overnight at 4°C.

  • Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Standard Preparation: Prepare 8-point standard curves for Compound A (the primary analyte) and potential cross-reactants (Compounds B and C) in the assay buffer.

  • Competitive Reaction: Add the standards and a fixed concentration of a horseradish peroxidase (HRP)-labeled Compound A conjugate to the wells. Incubate for 1 hour at 37°C. During this step, the free compound in the standard solution competes with the HRP-conjugate for binding to the coated antibody.

  • Washing: Wash the plate thoroughly to remove all unbound materials.

  • Detection: Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well. The HRP enzyme on the bound conjugate will convert the substrate, producing a blue color.

  • Stopping Reaction: After a set incubation time (e.g., 15 minutes), add a stop solution (e.g., 1 M H₂SO₄) to quench the reaction, which turns the color yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the free compound in the sample.

  • Calculation:

    • Plot the standard curves for each compound (absorbance vs. log concentration) and determine the concentration that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity (%CR) for Compounds B and C using the formula: %CR = (IC50 of Compound A / IC50 of Cross-Reactant) * 100

Data Summary & Comparative Analysis

The data generated from these experiments can be summarized to provide a clear, at-a-glance comparison of the cross-reactivity profiles.

Parameter Compound A (Lead) Compound B (Analog) Compound C (Different Scaffold) Interpretation & Rationale
Primary Target IC50 15 nM50 nM20 nMConfirms on-target activity. Compound B's modification slightly reduces potency.
Kinase Cross-Reactivity (Kinase X IC50) > 10,000 nM> 10,000 nM850 nMCompounds A and B show high selectivity. Compound C shows significant off-target kinase activity, warranting further investigation.
% Plasma Protein Binding 98.5%99.8%92.0%Compound B's higher lipophilicity (carboxamide vs. acid) leads to increased protein binding, reducing its free fraction. Compound C has lower binding.[6]
Immunoassay % Cross-Reactivity 100%85%< 0.1%The antibody recognizes the core scaffold, so the minor change in Compound B results in high cross-reactivity. The different scaffold of Compound C is not recognized.[9]

Conclusion & Expert Insights

This comparative guide outlines a foundational strategy for de-risking a promising lead compound like 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid. Our hypothetical data illustrates a common scenario:

  • Compound A demonstrates good target potency and excellent selectivity against the tested kinase panel. Its high plasma protein binding is typical for many drugs and must be factored into pharmacokinetic modeling.

  • Compound B , the close analog, shows significantly higher protein binding, which could negatively impact its free exposure in vivo, despite having a clean off-target profile. Its high cross-reactivity in the immunoassay means a specific assay would be needed to distinguish it from Compound A.

  • Compound C , despite having good potency and more favorable protein binding, exhibits a concerning off-target kinase liability that could lead to unforeseen side effects.

This systematic, multi-assay approach is indispensable in drug development. It moves beyond simple potency measurements to build a comprehensive understanding of a molecule's behavior. By identifying potential liabilities such as off-target activity, poor pharmacokinetic properties, or analytical interference early in the discovery process, research teams can make more informed decisions, prioritize the most promising candidates, and ultimately design safer and more effective medicines. Alternative biophysical methods like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) can further complement this analysis by providing detailed kinetic and affinity data.[13][14]

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A Researcher's Guide to Benchmarking 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid: A Comparative Analysis for Novel Antibacterial Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial characterization and benchmarking of the novel compound, 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid. Drawing from structure-activity relationships of similar isoxazole and thiazole-containing molecules, we postulate that this compound may exhibit antibacterial activity via inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. To rigorously evaluate this hypothesis, we propose a panel of established and clinically relevant benchmark compounds, including fluoroquinolones and other novel inhibitors. This document outlines detailed experimental protocols for head-to-head comparisons, from initial antimicrobial susceptibility testing to specific enzyme inhibition assays. The objective is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded strategy to assess the therapeutic potential of this and similar novel chemical entities.

Introduction: The Rationale for Investigation

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with new mechanisms of action or improved efficacy against resistant pathogens. The scaffold of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid integrates two key heterocyclic motifs, the isoxazole and the thiazole, which are present in a multitude of biologically active compounds.[1][2] The isoxazole ring is a versatile pharmacophore known to modulate physicochemical properties and biological activity, while thiazole derivatives are recognized for a wide spectrum of pharmaceutical applications, including antibacterial and anticancer activities.[1][2]

Notably, compounds bearing a (thiazol-4-yl)isoxazole-3-carboxamide core have been investigated as potent antitubercular agents.[3] This, combined with the structural resemblance to compounds known to target bacterial DNA synthesis, provides a strong rationale for investigating 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid as a potential inhibitor of bacterial DNA gyrase and topoisomerase IV.[4][5] These essential enzymes control DNA topology and are the validated targets of the highly successful fluoroquinolone class of antibiotics.[4][5]

This guide will therefore focus on benchmarking the topic compound against established inhibitors of these enzymes to elucidate its potential as a novel antibacterial agent.

Selecting Appropriate Benchmark Compounds

To comprehensively evaluate the potential of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, a carefully selected panel of benchmark compounds is essential. These compounds should include both established, broad-spectrum antibiotics and more experimental inhibitors to provide a multi-faceted comparison.

Table 1: Proposed Benchmark Compounds

Compound ClassSpecific CompoundRationale for Inclusion
Fluoroquinolones CiprofloxacinA widely used, broad-spectrum fluoroquinolone that serves as a gold-standard inhibitor of DNA gyrase and topoisomerase IV.[4][6]
MoxifloxacinA later-generation fluoroquinolone with potent activity, including against some fluoroquinolone-resistant strains.[7]
Novel Topoisomerase Inhibitors PD 0305970 (Quinazolinedione)A non-fluoroquinolone inhibitor of DNA gyrase and topoisomerase IV, providing a different chemical scaffold for comparison.[7]
Structurally Related Compounds 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acidA structurally similar compound with documented antimicrobial properties, allowing for assessment of the thiazole moiety's contribution to activity.[8]
LeflunomideAn immunomodulatory drug containing a 5-methylisoxazole-4-carboxamide core, useful as a negative control for specific antibacterial activity.[9]

Proposed Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

Bacterial type II topoisomerases, DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits), are essential enzymes that manage DNA supercoiling, catenation, and decatenation.[5] Fluoroquinolones function by stabilizing the covalent complex between these enzymes and cleaved DNA, leading to double-strand breaks and bacterial cell death.[4] We hypothesize that 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid may act similarly, interfering with the catalytic cycle of these enzymes.

G cluster_replication DNA Replication Fork cluster_gyrase Gyrase Action cluster_topoIV Topoisomerase IV Action cluster_inhibition Inhibition Replication DNA Replication PositiveSupercoils Positive Supercoils (Ahead of fork) Replication->PositiveSupercoils generates CatenatedChromosomes Catenated Daughter Chromosomes Replication->CatenatedChromosomes results in Gyrase DNA Gyrase (GyrA/GyrB) PositiveSupercoils->Gyrase substrate for NegativeSupercoils Negative Supercoils (Relaxed DNA) Gyrase->NegativeSupercoils introduces DSB Double-Strand Breaks & Replication Arrest Gyrase->DSB stabilized complex leads to TopoIV Topoisomerase IV (ParC/ParE) CatenatedChromosomes->TopoIV substrate for DecatenatedChromosomes Decatenated Chromosomes TopoIV->DecatenatedChromosomes separates TopoIV->DSB stabilized complex leads to Inhibitor 5-(2-Methyl-1,3-thiazol-4-yl) -3-isoxazolecarboxylic acid (Hypothesized) Inhibitor->Gyrase Inhibitor->TopoIV

Caption: Proposed mechanism of action for the topic compound.

Experimental Protocols for Comparative Analysis

A tiered approach is recommended, starting with broad screening and progressing to more specific, mechanistic assays.

Tier 1: Antimicrobial Susceptibility Testing (AST)

This initial screen will determine the spectrum and potency of the compound's antibacterial activity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria should be used. Include fluoroquinolone-resistant strains to assess activity against resistant phenotypes.

  • Preparation of Compounds: Prepare stock solutions of the topic compound and all benchmark compounds in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Hypothetical MIC Data (µg/mL)

CompoundS. aureus (FQ-S)S. aureus (FQ-R)E. coli (FQ-S)E. coli (FQ-R)
Topic Compound 24816
Ciprofloxacin0.5320.0158
Moxifloxacin0.1280.034
PD 0305970111616
Leflunomide>128>128>128>128
Tier 2: Mechanistic Assays - Topoisomerase Inhibition

If the topic compound demonstrates promising antibacterial activity, direct inhibition of the target enzymes should be assessed.

Protocol: DNA Supercoiling Inhibition Assay (DNA Gyrase)

  • Reagents: Purified E. coli DNA gyrase (GyrA and GyrB subunits), relaxed pBR322 plasmid DNA, ATP, and reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction.

  • Incubation: Incubate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling will be observed as a decrease in the highly supercoiled DNA band and an increase in the relaxed DNA band.

Protocol: DNA Decatenation Inhibition Assay (Topoisomerase IV)

  • Reagents: Purified E. coli topoisomerase IV (ParC and ParE subunits), kinetoplast DNA (kDNA - a network of interlocked DNA minicircles), ATP, and reaction buffer.

  • Reaction Setup: Similar to the gyrase assay, combine buffer, kDNA, and the test compound.

  • Enzyme Addition: Add topoisomerase IV to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination and Analysis: Stop the reaction and analyze the products on an agarose gel. Inhibition is indicated by the persistence of the high-molecular-weight kDNA network at the top of the gel.

G cluster_workflow Topoisomerase Inhibition Assay Workflow Start Prepare Reaction Mix (Buffer, DNA Substrate, ATP) AddInhibitor Add Test Compound (Topic Compound or Benchmark) Start->AddInhibitor AddEnzyme Add Enzyme (Gyrase or Topo IV) AddInhibitor->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate StopReaction Stop Reaction (SDS/Proteinase K) Incubate->StopReaction Gel Agarose Gel Electrophoresis StopReaction->Gel Analyze Analyze DNA Bands (Inhibition vs. Control) Gel->Analyze

Caption: General workflow for topoisomerase inhibition assays.

Table 3: Hypothetical IC₅₀ Values for Topoisomerase Inhibition (µM)

CompoundE. coli DNA GyraseE. coli Topoisomerase IV
Topic Compound 5.210.8
Ciprofloxacin0.82.5
Moxifloxacin0.51.1
PD 03059702.12.3

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to the initial evaluation of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid as a potential antibacterial agent. By benchmarking against well-characterized compounds, researchers can efficiently determine its spectrum of activity, potency, and mechanism of action. Positive results from these assays would warrant further investigation into its safety profile, in vivo efficacy, and potential for overcoming existing resistance mechanisms. The integration of isoxazole and thiazole moieties represents a promising avenue for the discovery of new chemical entities to combat the growing threat of antibiotic resistance.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid. As this compound is often used in research and development settings, a specific Safety Data Sheet (SDS) may not always be readily available. Therefore, this guide is built upon established principles of chemical safety, regulatory compliance, and a structural-analogue hazard assessment to ensure the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) framework and chemical safety best practices.

Part 1: Hazard Assessment and Characterization

The foundational principle of safe disposal is a thorough understanding of the material's potential hazards. In the absence of specific toxicological data for 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid, a conservative approach is mandatory. We must infer its hazard profile from its constituent chemical moieties: the isoxazole ring, the thiazole ring, and the carboxylic acid group.

The causality for treating this compound as hazardous waste stems from the known properties of these related chemical classes. Isoxazole and thiazole derivatives frequently exhibit biological activity and can present risks such as skin and eye irritation, and potential toxicity if ingested or inhaled.[1][2][3][4][5][6][7]

Table 1: Inferred Hazard Profile based on Structural Analogues

Hazard CategoryPotential RiskRationale and Supporting Analogues
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][5][7]Analogous thiazole and isoxazole compounds are classified with acute toxicity warnings.[1][5][7]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4][6]Carboxylic acids and many heterocyclic compounds are known skin irritants.[2][3][4][6]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][3][4][6]This is a common hazard for acidic and functionally complex organic molecules.[2][3][4][6]
Respiratory Irritation May cause respiratory irritation.[3][4][6]Fine powders or aerosols of organic acids can irritate the respiratory tract.[3][4][6]
Aquatic Toxicity Potentially toxic to aquatic life.Nitrogen and sulfur-containing heterocyclic compounds can have lasting environmental effects.

Part 2: Personnel Safety & Protective Equipment (PPE)

Before handling any waste materials, ensuring personal safety is paramount. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE.[11]

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use.[12]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles conforming to ANSI Z87.1 standards.

  • Skin and Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned.

  • Respiratory Protection: If handling the material as a fine powder where dust generation is possible, use a NIOSH-approved respirator with an appropriate particulate filter.[13] All handling of open containers should occur within a certified chemical fume hood to minimize inhalation exposure.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for waste management, ensuring compliance at each stage from generation to final disposal.

Step 1: Waste Determination and Segregation

The moment the decision is made to discard 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid or materials contaminated with it, it becomes a regulated waste.

  • Hazardous Waste Determination: As established in Part 1, this compound must be managed as hazardous waste. Your institution's Environmental Health & Safety (EHS) department may require a formal waste profile.

  • Waste Segregation: Do NOT mix this waste stream with other chemical wastes unless explicitly instructed by your EHS professional. The rationale is to prevent unknown and potentially violent reactions between incompatible chemicals. Keep it in a dedicated, clearly labeled container.

Step 2: Containment and Container Management

Proper containment is crucial to prevent leaks and spills.

  • Solid Waste:

    • Collect unadulterated compound, contaminated lab paper, wipes, and used PPE in a plastic or plastic-lined container with a secure, tight-fitting lid.[14]

    • The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Liquid Waste:

    • Collect solutions containing the compound in a dedicated, shatter-resistant (e.g., polymer-coated glass or HDPE) container with a screw-top cap.

    • Leave at least 10% headspace to allow for vapor expansion.

  • Sharps Waste:

    • Any needles, razor blades, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container.

Step 3: Labeling

Improper labeling is one of the most common regulatory violations.[8] Every waste container must be labeled at the moment the first drop of waste is added.

Your label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid" .

  • An accurate list of all container contents, including solvents and their approximate percentages.

  • The date upon which waste was first added (the "Accumulation Start Date").

  • Appropriate hazard pictograms (e.g., Exclamation Mark for irritant/sensitizer, Health Hazard for potential systemic effects).

Step 4: Accumulation and Storage

Laboratories may accumulate waste in Satellite Accumulation Areas (SAAs), which are at or near the point of generation and under the control of the operator.[15][16]

  • Keep the waste container in a designated SAA (e.g., inside a secondary containment tray in a fume hood or a designated cabinet).

  • The container must remain closed at all times except when actively adding waste. This is a critical EPA requirement to prevent the release of vapors.[8]

  • Once the container is full, or if waste generation ceases, contact your institution's EHS department for pickup.

Step 5: Final Disposal

Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[17]

  • The only acceptable disposal pathway is through your institution's hazardous waste management program.[14][18]

  • Trained EHS professionals will collect the properly contained and labeled waste and consolidate it for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]

Part 4: Spill and Decontamination Procedures

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as described in Part 2.

  • Contain the Spill: For a small spill of solid material, gently cover it with a paper towel and wet it with a small amount of water to prevent dust from becoming airborne. For a liquid spill, use a chemical absorbent pad or spill kit material.

  • Clean Up: Working from the outside in, carefully collect all contaminated materials.

  • Package Waste: Place all cleanup materials (gloves, wipes, absorbent) into your hazardous waste container for this compound.[14]

  • Decontaminate: Wipe the spill surface with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid.

G cluster_prep Phase 1: In-Lab Handling cluster_disposal Phase 2: Final Disposition gen Waste Generation (Compound or Contaminated Material) assess Step 1: Hazard Assessment (Treat as Hazardous Waste) gen->assess ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe seg Step 3: Segregate Waste (Dedicated Container) ppe->seg contain Step 4: Contain Waste (Solids, Liquids, Sharps) seg->contain label_node Step 5: Label Container ('Hazardous Waste', Name, Date) contain->label_node saa Step 6: Store in SAA (Keep Container Closed) label_node->saa ehs Step 7: Request EHS Pickup (Container Full or Work Complete) saa->ehs tsdf Final Disposal (Licensed TSDF) ehs->tsdf

Caption: Disposal workflow for 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.